Product packaging for (+)-Calamenene(Cat. No.:CAS No. 22339-23-7)

(+)-Calamenene

Cat. No.: B1251104
CAS No.: 22339-23-7
M. Wt: 202.33 g/mol
InChI Key: PGTJIOWQJWHTJJ-CHWSQXEVSA-N
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Description

Calamenene belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Calamenene is considered to be a practically insoluble (in water) and relatively neutral molecule. Calamenene has been primarily detected in saliva. Within the cell, calamenene is primarily located in the membrane (predicted from logP) and cytoplasm.
Calamenene is a sesquiterpenoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22 B1251104 (+)-Calamenene CAS No. 22339-23-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

22339-23-7

Molecular Formula

C15H22

Molecular Weight

202.33 g/mol

IUPAC Name

(1R,4R)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m1/s1

InChI Key

PGTJIOWQJWHTJJ-CHWSQXEVSA-N

SMILES

CC1CCC(C2=C1C=CC(=C2)C)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@@H](C2=C1C=CC(=C2)C)C(C)C

Canonical SMILES

CC1CCC(C2=C1C=CC(=C2)C)C(C)C

Synonyms

(7R,10R)-calamenene
calamenene

Origin of Product

United States

Foundational & Exploratory

The Quest for (+)-Calamenene: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of (+)-Calamenene, a significant bicyclic sesquiterpenoid, and provides a detailed overview of the methodologies for its isolation from plant sources. With a focus on quantitative data and reproducible experimental protocols, this document serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrences of this compound

This compound is a constituent of the essential oils of numerous plant species, contributing to their characteristic aroma and biological activities. While its presence is widespread, the concentration of this sesquiterpenoid varies significantly depending on the plant species, geographical location, and the specific part of the plant utilized. Notable plant families that are sources of calamenene-type sesquiterpenoids include Malvaceae and Euphorbiaceae.

For instance, calamenene-type sesquiterpenoids have been isolated from Sterculia tavia, a plant endemic to Madagascar. While this particular study focused on novel derivatives, it highlights the genus Sterculia as a promising source. Additionally, the essential oil of Pelargonium graveolens (geranium) is reported to contain trans-calamenene. A derivative, 7-hydroxycalamenene, has been found in significant quantities in the essential oil of Croton cajucara, a shrub native to the Amazon region.

Quantitative Analysis of this compound in Plant Sources

Precise quantification of this compound in plant extracts is crucial for evaluating its potential as a therapeutic agent and for standardizing herbal preparations. Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for both identifying and quantifying volatile compounds like this compound in complex essential oil mixtures.

While specific yield data for this compound is often not explicitly reported in all studies, research on related compounds provides valuable insights. For example, in the red morphotype of Croton cajucara, the essential oil, obtained by hydrodistillation of the leaves, can contain between 28.4% and 37.5% of 7-hydroxycalamenene.[1] The overall yield of the essential oil from dried leaves is approximately 0.65%.[1] In another study on Croton cajucara bark, the essential oil yield was 1.28% (w/w). Although this study focused on other major sesquiterpenes, it underscores the potential of this genus.

For accurate quantification, an external or internal standard method is employed in GC-MS analysis. The peak area of this compound is compared to a calibration curve generated from a certified reference standard. Enantioselective GC columns can be utilized to separate and quantify the specific (+)-enantiomer from its (-) counterpart.

Table 1: Reported Yields of Calamenene and Related Sesquiterpenoids from Various Plant Sources

Plant SpeciesPlant PartCompoundMethod of ExtractionYield of Essential OilConcentration in Essential Oil (%)Reference
Croton cajucaraLeaves (dried)7-hydroxycalameneneHydrodistillation0.65%28.4 - 37.5[1]
Croton cajucaraBarkEssential OilHydrodistillation1.28%Not specified for calamenene
Sterculia taviaBarkCalamenene-type sesquiterpenoidsEthanol percolation2.06% (crude extract)Not specified for this compound

Experimental Protocols for the Isolation of this compound

The isolation of this compound from plant material typically involves a multi-step process encompassing extraction of the essential oil followed by chromatographic purification. The following provides a generalized yet detailed methodology based on common practices for isolating sesquiterpenoids.

Step 1: Extraction of the Essential Oil

The initial step involves the extraction of the volatile components, including this compound, from the plant matrix. Steam distillation or hydrodistillation are the most frequently employed techniques for this purpose.

Protocol: Steam Distillation

  • Plant Material Preparation: The selected plant material (e.g., leaves, bark, wood) is air-dried to reduce water content and then ground to a coarse powder to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is typically used for hydrodistillation. The ground plant material is placed in a round-bottom flask and submerged in distilled water.

  • Distillation: The flask is heated, and the resulting steam, carrying the volatile essential oil components, is passed through a condenser.

  • Collection: The condensed mixture of water and essential oil is collected in a separating funnel. Due to their immiscibility and density difference, the essential oil can be separated from the aqueous layer.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Yield Calculation: The final weight of the essential oil is recorded, and the yield is calculated as a percentage of the initial weight of the dried plant material.

Step 2: Chromatographic Purification of this compound

Following extraction, the crude essential oil, which is a complex mixture of various compounds, is subjected to chromatographic techniques to isolate this compound in a pure form.

Protocol: Column Chromatography and High-Performance Liquid Chromatography (HPLC)

  • Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica gel, using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the prepared column.

  • Elution: The separation is achieved by eluting the column with a gradient of solvents with increasing polarity. For sesquiterpenes like this compound, a gradient system starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or dichloromethane is effective.

  • Fraction Collection: Eluted fractions are collected sequentially.

  • Monitoring: The composition of each fraction is monitored by thin-layer chromatography (TLC) or GC-MS. Fractions containing the compound of interest are pooled.

  • Final Purification (HPLC): For obtaining high-purity this compound, the enriched fractions from column chromatography are further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. The peak corresponding to this compound is collected.

  • Solvent Removal: The solvent from the purified fraction is removed under reduced pressure using a rotary evaporator to yield pure this compound.

  • Structure Elucidation: The identity and purity of the isolated compound are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The specific rotation is measured to confirm the (+) enantiomer.

Visualizing the Isolation Workflow

The following diagrams illustrate the key stages in the isolation of this compound from a plant source.

experimental_workflow cluster_extraction Essential Oil Extraction cluster_purification Chromatographic Purification cluster_analysis Analysis & Characterization plant_material Dried & Ground Plant Material steam_distillation Steam Distillation plant_material->steam_distillation crude_oil Crude Essential Oil steam_distillation->crude_oil column_chromatography Silica Gel Column Chromatography crude_oil->column_chromatography fraction_collection Fraction Collection & Monitoring (TLC/GC-MS) column_chromatography->fraction_collection hplc Preparative HPLC fraction_collection->hplc pure_calamenene Pure this compound hplc->pure_calamenene spectroscopy Spectroscopic Analysis (NMR, MS, IR) pure_calamenene->spectroscopy optical_rotation Optical Rotation Measurement pure_calamenene->optical_rotation

Caption: Experimental workflow for the isolation and characterization of this compound.

logical_relationship PlantSource Plant Source (e.g., Croton, Sterculia) EssentialOil Essential Oil PlantSource->EssentialOil Extraction Sesquiterpenes Sesquiterpene Fraction EssentialOil->Sesquiterpenes Fractionation Calamenene This compound Sesquiterpenes->Calamenene Purification Bioactivity Biological Activity (e.g., Antimicrobial, Cytotoxic) Calamenene->Bioactivity Leads to

Caption: Logical relationship from plant source to the biological activity of this compound.

References

The Enigmatic Pathway of (+)-Calamenene Biosynthesis in Croton Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Calamenene, a bicyclic sesquiterpenoid, is a known constituent of various plant species, including those of the genus Croton. While the presence of calamenene and its derivatives has been identified in essential oils of certain Croton species, such as Croton cajucara, the specific enzymatic pathway leading to its biosynthesis within this genus remains largely uncharacterized. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon the established principles of sesquiterpenoid biosynthesis in plants. Due to the current absence of specific research on this compound synthase in Croton, this document outlines the general methodologies and experimental protocols employed for the identification, cloning, expression, and characterization of sesquiterpene synthases from other plant sources. This guide serves as a foundational resource for researchers aiming to elucidate the precise biosynthetic machinery of this compound in Croton and to explore its potential for biotechnological applications.

Introduction

The genus Croton, belonging to the Euphorbiaceae family, is a rich source of structurally diverse secondary metabolites, including a vast array of terpenoids. Among these, sesquiterpenoids play a significant role in the plant's defense mechanisms and contribute to the characteristic aroma and medicinal properties of their essential oils. This compound, a cadinane-type sesquiterpene, has been reported in several Croton species. Understanding the biosynthetic pathway of this compound is crucial for harnessing its potential in drug development and for metabolic engineering of producing organisms. This guide will detail the likely biosynthetic route to this compound and provide the necessary technical framework for its investigation in Croton species.

Putative Biosynthesis Pathway of this compound

The biosynthesis of all terpenoids originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways. The biosynthesis of sesquiterpenes, which are C15 compounds, proceeds through the condensation of two molecules of IPP with one molecule of DMAPP to form farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.

The cyclization of the linear FPP molecule is the committed step in the biosynthesis of the vast array of sesquiterpene skeletons. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (sesqui-TPS). In the case of this compound, a putative this compound synthase would catalyze the cyclization of FPP. The reaction mechanism is proposed to proceed through a series of carbocationic intermediates, including the initial ionization of FPP to a farnesyl cation, followed by cyclization to form a germacryl or bisabolyl cation, and subsequent rearrangements and cyclizations to yield the cadinane skeleton. A final deprotonation step would then lead to the formation of this compound.

G cluster_0 Upstream Pathway cluster_1 Sesquiterpene Synthesis IPP IPP FPP Synthase FPP Synthase IPP->FPP Synthase DMAPP DMAPP DMAPP->FPP Synthase FPP FPP FPP Synthase->FPP Calamenene_Synthase This compound Synthase FPP->Calamenene_Synthase Carbocation_Intermediates Carbocation Intermediates Calamenene_Synthase->Carbocation_Intermediates Calamenene This compound Carbocation_Intermediates->Calamenene

Caption: Putative biosynthesis pathway of this compound.

Experimental Protocols for the Study of this compound Synthase

The elucidation of the this compound biosynthetic pathway in Croton would require the identification and characterization of the specific this compound synthase enzyme. The following sections outline the general experimental workflow for such an investigation.

Gene Identification and Cloning
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from Croton tissues suspected of producing this compound (e.g., leaves, stems). The RNA is then reverse-transcribed to synthesize complementary DNA (cDNA).

  • Degenerate PCR and RACE: Degenerate primers are designed based on conserved motifs of known sesquiterpene synthases. These primers are used in PCR with the synthesized cDNA to amplify a partial sequence of the putative this compound synthase gene. The full-length gene sequence is then obtained using Rapid Amplification of cDNA Ends (RACE).

  • Gene Sequencing and Analysis: The full-length cDNA is sequenced, and the open reading frame (ORF) is identified. The deduced amino acid sequence is then analyzed for conserved domains and motifs characteristic of terpene synthases.

Recombinant Protein Expression and Purification
  • Vector Construction: The ORF of the putative this compound synthase is cloned into an expression vector (e.g., pET vector for E. coli expression) with an affinity tag (e.g., His-tag) for purification.

  • Heterologous Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

  • Protein Purification: The expressed protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

Enzyme Assays and Product Identification
  • Enzyme Assay: The purified recombinant enzyme is incubated with the substrate, farnesyl pyrophosphate (FPP), in a suitable buffer containing a divalent cation (typically Mg²⁺).

  • Product Extraction: The reaction products are extracted with an organic solvent (e.g., hexane or pentane).

  • Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum and retention time of the enzymatic product are compared with those of an authentic this compound standard for confirmation.

G cluster_workflow Experimental Workflow RNA_Extraction RNA Extraction from Croton tissue cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Cloning Gene Cloning (Degenerate PCR & RACE) cDNA_Synthesis->Gene_Cloning Expression_Vector Cloning into Expression Vector Gene_Cloning->Expression_Vector Heterologous_Expression Heterologous Expression (e.g., E. coli) Expression_Vector->Heterologous_Expression Protein_Purification Protein Purification (Affinity Chromatography) Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme Assay with FPP Protein_Purification->Enzyme_Assay Product_Analysis Product Analysis (GC-MS) Enzyme_Assay->Product_Analysis

Caption: General experimental workflow for sesquiterpene synthase characterization.

Quantitative Data

As of the date of this guide, no specific studies have been published detailing the cloning, expression, and kinetic characterization of a this compound synthase from any Croton species. Therefore, quantitative data for this specific enzyme is not available. For illustrative purposes, the following table presents representative kinetic parameters for other characterized plant sesquiterpene synthases. These values can serve as a general reference for what might be expected for a this compound synthase.

Enzyme (Source Plant)SubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Major Product(s)
amorpha-4,11-diene synthase (Artemisia annua)FPP1.50.042.7 x 104Amorpha-4,11-diene
δ-selinene synthase (Abies grandis)FPP0.80.078.8 x 104δ-selinene
germacrene A synthase (Lycopersicon esculentum)FPP2.30.125.2 x 104Germacrene A

Table 1: Representative kinetic parameters of plant sesquiterpene synthases. Note: These values are for enzymes from other plant species and are provided for general reference only.

Conclusion and Future Perspectives

The biosynthesis of this compound in Croton species represents an unchartered area of plant biochemistry. The elucidation of this pathway, through the identification and characterization of the responsible this compound synthase, would be a significant contribution to our understanding of terpenoid biosynthesis. The experimental framework provided in this guide offers a roadmap for researchers to undertake this challenge. Future work should focus on transcriptome analysis of this compound-producing Croton species to identify candidate sesquiterpene synthase genes. Subsequent functional characterization of these candidates will be essential to confirm their role in this compound biosynthesis. A thorough understanding of this pathway will not only expand our knowledge of plant specialized metabolism but also open avenues for the sustainable production of this and other valuable sesquiterpenoids through metabolic engineering.

An In-Depth Technical Guide to the Chemical and Physical Properties of (+)-Calamenene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Calamenene, a naturally occurring bicyclic sesquiterpenoid, has garnered significant interest within the scientific community due to its notable biological activities, including antimicrobial and anti-inflammatory properties. This document provides a comprehensive overview of the chemical and physical characteristics of this compound, alongside detailed experimental protocols for its isolation, analysis, and potential synthesis. Furthermore, it explores its mechanism of action through the modulation of key signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug discovery.

Chemical and Physical Properties

This compound is a volatile, oily liquid at room temperature, characterized by the molecular formula C₁₅H₂₂ and a molecular weight of approximately 202.34 g/mol .[1] Its structure features a tetrahydronaphthalene scaffold with isopropyl and methyl substituents. While a precise melting point for the solid state is not commonly reported due to its liquid nature, other physical and chemical properties have been characterized.

Table 1: Physicochemical Properties of Calamenene

PropertyValueReference(s)
Molecular Formula C₁₅H₂₂[1]
Molecular Weight 202.33 g/mol [1]
IUPAC Name (1S,4S)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4-tetrahydronaphthalene[1]
CAS Number 483-77-2[1]
Boiling Point 285.00 to 286.00 °C at 760.00 mm Hg[2]
Flash Point 125.00 °C (257.00 °F)[2]

Table 2: Spectroscopic Data for Calamenene Derivatives

Nucleus Chemical Shift (δ) of a Dihydroxycalamenene Derivative (ppm) Reference(s)
¹³CQuaternary C: 139.5, 137.7, 136.8, 74.5[3]
Methine C (aromatic): 125.4, 127.5, 128.8[3]
Methine C (oxygenated): 73.8[3]
Methylene C: 27.3[3]
Methyl C (quaternary): 21.2, 24.3[3]
Methyl C (tertiary): 18.0, 21.6[3]

Experimental Protocols

Isolation of this compound by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils rich in sesquiterpenes like this compound from plant materials, such as Calamintha nepeta.

Objective: To isolate the essential oil containing this compound from dried plant material.

Materials:

  • Dried and powdered Calamintha nepeta leaves

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Place 100 g of the dried and powdered plant material into the 2 L round-bottom flask.

  • Add 1 L of distilled water to the flask.

  • Set up the Clevenger-type apparatus for hydrodistillation.

  • Heat the flask using the heating mantle to initiate boiling.

  • Continue the distillation for 3 hours, collecting the condensed essential oil and water in the separator.

  • After distillation, allow the apparatus to cool and carefully collect the essential oil layer from the separator.

  • Dry the collected oil over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the pure essential oil.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds like this compound in an essential oil mixture.

Objective: To identify and quantify this compound in an essential oil sample.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar

  • Mass Spectrometer: Agilent 5975C or similar

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 4 °C/min to 220 °C

    • Hold at 220 °C for 20 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: 40-450 amu

Procedure:

  • Dilute the essential oil sample in a suitable solvent (e.g., hexane) to an appropriate concentration.

  • Inject 1 µL of the diluted sample into the GC-MS system.

  • Acquire the data according to the specified instrument conditions.

  • Identify this compound by comparing its mass spectrum and retention index with reference data from spectral libraries (e.g., NIST).

Biological Activity and Signaling Pathways

This compound has demonstrated promising biological activities, particularly as an antimicrobial and anti-inflammatory agent. While specific minimum inhibitory concentration (MIC) values for pure this compound are not extensively documented, essential oils containing trans-calamenene have shown activity against various microbes. For instance, an essential oil containing 13.2% trans-calamenene exhibited an MIC of 0.4 μg/mL against Staphylococcus aureus.[4]

The anti-inflammatory effects of terpenes are often attributed to their ability to modulate key signaling pathways. While direct studies on this compound are limited, related terpenes such as limonene have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[5]

Proposed Anti-Inflammatory Signaling Pathway

The diagram below illustrates a proposed mechanism for the anti-inflammatory action of sesquiterpenes like this compound, based on data from related compounds.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates MAP3K MAP3K TLR4->MAP3K IKK IKK TLR4->IKK Calamenene This compound MAP2K MAP2K Calamenene->MAP2K inhibits Calamenene->IKK inhibits MAP3K->MAP2K MAPK MAPK MAP2K->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines induces transcription IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB IkappaB->NFkB releases NFkB->Cytokines induces transcription

Caption: Proposed inhibition of MAPK and NF-κB pathways by this compound.

Experimental Workflow for Investigating Anti-Inflammatory Effects

The following workflow outlines a typical experimental approach to confirm the inhibitory effects of this compound on inflammatory signaling pathways.

experimental_workflow cluster_assays Downstream Analysis start Cell Culture (e.g., Macrophages) treatment Pre-treatment with This compound start->treatment stimulation Stimulation with LPS treatment->stimulation elisa ELISA for Cytokine Levels stimulation->elisa western_blot Western Blot for Phosphorylated MAPK and IκBα stimulation->western_blot rt_qpcr RT-qPCR for Cytokine mRNA stimulation->rt_qpcr

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Conclusion

This compound is a sesquiterpene with significant potential for further investigation, particularly in the fields of antimicrobial and anti-inflammatory drug development. This guide provides a foundational understanding of its chemical and physical properties, along with standardized protocols for its study. Future research should focus on elucidating the precise molecular targets of this compound within inflammatory signaling cascades and determining its efficacy in preclinical models of inflammatory and infectious diseases. The detailed methodologies and compiled data herein serve as a valuable resource to facilitate these future research endeavors.

References

The Discovery and First Isolation of (+)-Calamenene from Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Introduction

Calamenene is a name applied to a group of diastereomeric bicyclic sesquiterpenoids with the chemical formula C₁₅H₂₂.[1] These compounds are characterized by a tetralin skeleton, specifically a 1,2,3,4-tetrahydronaphthalene ring system, with methyl and isopropyl substituents. The most common isomers are cis- and trans-calamenene. The dextrorotatory enantiomer, (+)-calamenene, has been identified as a component of various plant essential oils, including those from the families Cupressaceae, Asteraceae, and Malvaceae.[2] The initial discovery of such natural products typically involved a systematic process of extraction, isolation through chromatographic techniques, and rigorous structural determination using spectroscopic methods. This guide reconstructs this process to provide a detailed technical overview.

Experimental Protocols

The following sections describe a representative experimental workflow for the isolation and characterization of this compound from a suitable plant source.

Plant Material and Essential Oil Extraction

Plant Source: A common source for calamenene-rich essential oils is the wood or leaves of plants from the Cedrus or Juniperus genera. For this protocol, we will consider the use of Cedrus deodara (Himalayan Cedar) wood chips.

Protocol for Steam Distillation:

  • Preparation of Plant Material: Air-dried wood chips of Cedrus deodara are coarsely powdered to increase the surface area for efficient extraction.

  • Steam Distillation Apparatus: A Clevenger-type apparatus is assembled for hydro-distillation.

  • Extraction Process:

    • The powdered wood chips (typically 500 g) are placed in a round-bottom flask with a sufficient volume of distilled water.

    • The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is passed through a condenser.

    • The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel.

    • The less dense essential oil layer is separated from the aqueous layer.

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at 4°C to prevent degradation.

Isolation of this compound via Column Chromatography

Protocol for Column Chromatography:

  • Stationary Phase: Silica gel (60-120 mesh) is used as the adsorbent.

  • Column Preparation: A glass column is packed with a slurry of silica gel in n-hexane.

  • Sample Loading: The crude essential oil is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate.

    • Fractions are collected in regular volumes (e.g., 25 mL).

  • Fraction Analysis: Each fraction is analyzed by thin-layer chromatography (TLC) to identify those containing compounds with similar retention factors (Rf values). Fractions rich in sesquiterpenes, including calamenene, are pooled.

  • Further Purification: The calamenene-containing fractions are subjected to a second column chromatography using a finer grade of silica gel and a shallower solvent gradient to achieve higher purity. The final purification to isolate this compound is often achieved using preparative gas chromatography (prep-GC).

Structural Elucidation and Characterization

The purified this compound is characterized using a combination of spectroscopic and physical methods.

1. Gas Chromatography-Mass Spectrometry (GC-MS):

  • GC Conditions: A non-polar capillary column (e.g., DB-5) is used with a temperature program to separate the components of the purified fraction.

  • MS Conditions: Electron ionization (EI) at 70 eV is used to generate a mass spectrum.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR spectra are recorded in deuterated chloroform (CDCl₃).

3. Optical Rotation:

  • The specific rotation [α]D is measured using a polarimeter to determine the enantiomeric nature of the isolated calamenene.

Data Presentation

The following tables summarize the key quantitative data for the characterization of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₅H₂₂
Molecular Weight202.34 g/mol
AppearanceColorless to pale yellow oil
Specific Rotation ([α]D)Positive value (e.g., +40° to +60°)

Table 2: Representative GC-MS Data for this compound

Retention Index (RI)Key Mass Fragments (m/z)
~1500-1550 (non-polar column)202 (M+), 187, 159, 145, 132, 119, 105, 91

Table 3: Representative NMR Data for this compound in CDCl₃

¹H-NMR Chemical Shifts (δ, ppm)¹³C-NMR Chemical Shifts (δ, ppm)
~7.0-7.2 (aromatic protons)~145-148 (quaternary aromatic C)
~2.8-3.0 (benzylic protons)~135-138 (quaternary aromatic C)
~1.2-1.4 (methyl doublets)~125-130 (aromatic CH)
~2.3 (aromatic methyl singlet)~30-40 (aliphatic CH)
~0.8-1.0 (isopropyl methyls)~20-25 (aliphatic CH₂)
~15-22 (methyl C)

Mandatory Visualizations

experimental_workflow plant_material Plant Material (e.g., Cedrus deodara) steam_distillation Steam Distillation plant_material->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil column_chromatography Column Chromatography (Silica Gel) essential_oil->column_chromatography sesquiterpene_fraction Sesquiterpene-Rich Fraction column_chromatography->sesquiterpene_fraction prep_gc Preparative Gas Chromatography sesquiterpene_fraction->prep_gc pure_calamenene This compound prep_gc->pure_calamenene characterization Structural Characterization pure_calamenene->characterization

Caption: Experimental workflow for the isolation of this compound.

structure_elucidation cluster_data Spectroscopic & Physical Data cluster_interpretation Structural Information gcms GC-MS Data (Molecular Weight & Fragmentation) molecular_formula Molecular Formula (C₁₅H₂₂) gcms->molecular_formula nmr NMR Data (¹H & ¹³C Connectivity) carbon_skeleton Carbon Skeleton (Bicyclic Sesquiterpene) nmr->carbon_skeleton optical_rotation Optical Rotation (Stereochemistry) stereochemistry Absolute Stereochemistry ((+)-enantiomer) optical_rotation->stereochemistry final_structure Final Structure of This compound molecular_formula->final_structure carbon_skeleton->final_structure stereochemistry->final_structure

Caption: Logical relationship for the structural elucidation of this compound.

Conclusion

The isolation and characterization of this compound from essential oils is a classic example of natural product chemistry. The process, involving steam distillation for extraction, followed by chromatographic techniques for purification and spectroscopic methods for structural elucidation, has been fundamental in identifying and understanding the vast array of chemical compounds found in nature. While the very first report of the isolation of this compound is not easily traced, the methodologies described in this guide are representative of the pioneering work in this field and continue to be relevant in the ongoing discovery of new natural products.

References

An In-depth Technical Guide to (+)-Calamenene Derivatives from Terrestrial Plants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(+)-Calamenene and its derivatives represent a significant class of bicyclic sesquiterpenoids found in a variety of terrestrial plants. These compounds have garnered considerable interest within the scientific community due to their diverse and potent biological activities, including antiproliferative, cytotoxic, and antimicrobial properties. This technical guide provides a comprehensive overview of this compound derivatives, with a focus on their isolation from plant sources, detailed experimental protocols for their characterization and biological evaluation, and an exploration of their potential mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents from natural sources.

This compound Derivatives in Terrestrial Plants: Isolation and Characterization

A number of this compound derivatives have been successfully isolated and characterized from various terrestrial plant species. These compounds often exhibit unique structural modifications that contribute to their distinct biological activities.

Tavinin A and Epi-tavinin A from Sterculia tavia

Recent phytochemical investigation of the bark of the Madagascan plant Sterculia tavia (Malvaceae) led to the isolation of two novel calamenene-type sesquiterpenoids, tavinin A and epi-tavinin A.[1] The structures of these compounds were elucidated using 1D and 2D NMR spectroscopy and mass spectrometry.

Dryofraterpene A from Dryopteris fragrans

A new sesquiterpene, designated dryofraterpene A, ((7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester), has been isolated from the medicinal plant Dryopteris fragrans (L.) Schott. Its structure was determined through spectroscopic and spectrometric data analysis.

7-Hydroxy-3,4-dihydrocadalene from Heterotheca inuloides

The plant Heterotheca inuloides, traditionally used in Mexico for its medicinal properties, has been found to contain the cadinane-type sesquiterpene 7-hydroxy-3,4-dihydrocadalene, which is structurally related to calamenene derivatives.[2]

Other Calamenene Derivatives

Calamenene-type compounds have also been reported from plants of the Meliaceae family and cis-7-hydroxycalamenene has been identified as a major component in the essential oil of certain chemotypes of Croton cajucara Benth.[3]

Quantitative Data of Isolated this compound Derivatives

The following tables summarize the available quantitative data for the isolation and biological activity of selected this compound derivatives.

Table 1: Isolation Yield of Calamenene Derivatives

Compound/FractionPlant SourceStarting Material (g)Yield (mg)Yield (%)
Dichloromethane Fraction containing Tavinin A & Epi-tavinin ASterculia tavia (Bark)1400213.50.15%

Table 2: Antiproliferative and Cytotoxic Activity of Calamenene Derivatives

CompoundCell LineActivityIC50 (µM)
Tavinin AA2780 (Ovarian Cancer)Antiproliferative5.5[1]
Epi-tavinin AA2780 (Ovarian Cancer)Antiproliferative6.7[1]
Mansonone GA2780 (Ovarian Cancer)Antiproliferative10.2[1]
Dryofraterpene AA549 (Lung Cancer)AntiproliferativeNot specified, but significant inhibition below 10 µM
Dryofraterpene AMCF7 (Breast Cancer)AntiproliferativeNot specified, but significant inhibition below 10 µM
Dryofraterpene AHepG2 (Liver Cancer)AntiproliferativeNot specified, but significant inhibition below 10 µM
Dryofraterpene AHeLa (Cervical Cancer)AntiproliferativeNot specified, but significant inhibition below 10 µM
Dryofraterpene APC-3 (Prostate Cancer)AntiproliferativeNot specified, but significant inhibition below 10 µM
7-hydroxy-3,4-dihydrocadaleneMCF7 (Breast Cancer)CytotoxicTime and concentration-dependent

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of this compound derivatives, based on published literature.

General Experimental Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation of calamenene derivatives from plant material.

G plant_material Dried and Ground Plant Material extraction Solvent Extraction (e.g., EtOH percolation) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., Hexane, DCM, aq. MeOH) crude_extract->partitioning fractions Bioactive Fractions (e.g., Dichloromethane Fraction) partitioning->fractions chromatography1 Column Chromatography (e.g., Sephadex LH-20) fractions->chromatography1 active_fractions Further Active Fractions chromatography1->active_fractions chromatography2 Silica Gel Chromatography active_fractions->chromatography2 pure_compounds Isolation of Pure Compounds (e.g., HPLC) chromatography2->pure_compounds

Caption: General workflow for the isolation of calamenene derivatives.
Detailed Protocol for Isolation of Tavinin A and Epi-tavinin A from Sterculia tavia

This protocol is adapted from the methodology described for the isolation of tavinin A and epi-tavinin A.[1]

  • Extraction: Ground, dried bark of S. tavia (1.4 g) is suspended in 100 mL of 9:1 methanol-water and partitioned with hexane (3 x 100 mL). The aqueous layer is then diluted to 60% methanol with water and extracted with dichloromethane (DCM; 3 x 150 mL).

  • Fractionation: The bioactive DCM fraction (213.5 mg) is subjected to size exclusion column chromatography on Sephadex LH-20, eluting with 1:1 DCM-methanol to yield several fractions.

  • Purification: The most active fractions are further purified by silica gel column chromatography using a hexane-EtOAc gradient.

  • Final Isolation: Final purification to yield pure compounds is achieved using C-18 reversed-phase HPLC with an appropriate mobile phase (e.g., 85% methanol in water).

Protocol for MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. The following is a general protocol.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the isolated calamenene derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or acidified isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action and Signaling Pathways

While the precise molecular targets for many calamenene derivatives are still under investigation, some studies have begun to elucidate their potential mechanisms of action, particularly in the context of cancer.

Induction of Oxidative Stress-Mediated Apoptosis

Research on 7-hydroxy-3,4-dihydrocadalene suggests that its cytotoxic effect on breast cancer cells involves the induction of oxidative stress.[2] This increase in reactive oxygen species (ROS) can trigger apoptotic cell death. The proposed mechanism involves mitochondrial dysfunction, leading to the release of pro-apoptotic factors.

Modulation of the PI3K/Akt/mTOR Signaling Pathway

A study on a cadalene derivative in lung cancer cells has shown that it can suppress the expression of Akt and its phosphorylated forms by regulating PI3K and PTEN.[4] The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

The following diagram illustrates a plausible signaling pathway that could be targeted by bioactive calamenene derivatives in cancer cells.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation CellCycleArrest Cell Cycle Arrest Akt->CellCycleArrest Inhibition of Cell Cycle Arrest mTOR->CellCycleArrest Inhibition of Cell Cycle Arrest Calamenene This compound Derivative Calamenene->PI3K Inhibition ROS Increased ROS Calamenene->ROS Induction Bcl2 Bcl-2 Calamenene->Bcl2 Inhibition Mitochondrion Mitochondrion ROS->Mitochondrion Mitochondrial Dysfunction Bax Bax Mitochondrion->Bax Activation Caspases Caspases Bax->Caspases Activation Bcl2->Bax Inhibition Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed signaling pathways targeted by this compound derivatives.

Conclusion and Future Directions

This compound derivatives isolated from terrestrial plants represent a promising source of lead compounds for the development of new anticancer agents. The data presented in this guide highlight their potent antiproliferative and cytotoxic activities against various cancer cell lines. The detailed experimental protocols provide a foundation for researchers to further explore the therapeutic potential of this class of sesquiterpenoids.

Future research should focus on:

  • Comprehensive Phytochemical Screening: A broader range of terrestrial plants should be investigated to identify novel this compound derivatives with enhanced bioactivity and unique structural features.

  • Mechanism of Action Studies: In-depth studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of analogues and derivatives will be crucial to establish clear SARs and optimize the therapeutic properties of calamenene-based compounds.

  • In Vivo Efficacy and Safety Profiling: Promising candidates should be advanced to preclinical in vivo studies to evaluate their efficacy and safety in animal models.

By addressing these key areas, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective cancer therapies.

References

An In-Depth Technical Guide to the Biosynthetic Enzymes Involved in (+)-Calamenene Formation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Calamenene, a bicyclic sesquiterpene, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for developing sustainable production methods and for engineering novel derivatives. This technical guide provides a comprehensive overview of the enzymatic cascade leading to the formation of this compound, from central carbon metabolism to the final cyclization steps. While the specific this compound synthase remains to be definitively characterized in the scientific literature, this document outlines the established general pathway for sesquiterpene biosynthesis and provides detailed experimental protocols and data presentation formats to facilitate further research in this area.

Introduction to Sesquiterpene Biosynthesis

Sesquiterpenes are a diverse class of C15 isoprenoids synthesized from farnesyl diphosphate (FPP). The biosynthesis of these compounds is a multi-step process involving enzymes from central metabolism and specialized terpene synthases. The overall pathway can be divided into three main stages:

  • Synthesis of Isoprenoid Precursors: The universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), are synthesized through either the mevalonate (MVA) pathway, typically operating in the cytosol and mitochondria, or the methylerythritol 4-phosphate (MEP) pathway, which is active in plastids.

  • Formation of Farnesyl Diphosphate (FPP): Farnesyl diphosphate synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, FPP.

  • Cyclization by Sesquiterpene Synthases: A specific sesquiterpene synthase, in this case, a putative this compound synthase, catalyzes the intricate cyclization of the linear FPP molecule into the characteristic bicyclic calamenene skeleton. The stereochemistry of the final product is strictly controlled by the active site of the enzyme.

Further enzymatic modifications by tailoring enzymes, such as cytochrome P450 monooxygenases and dehydrogenases, can then functionalize the calamenene backbone, leading to a wider array of derivatives.

Core Biosynthetic Enzymes

The formation of this compound is dependent on a series of upstream enzymes that provide the necessary precursors. While the terminal this compound synthase has not yet been isolated and characterized, the properties of the upstream enzymes are well-documented.

Farnesyl Diphosphate Synthase (FPPS)

FPPS is a key branch-point enzyme that commits isoprenoid precursors to the sesquiterpenoid and triterpenoid pathways.

Table 1: Representative Quantitative Data for Farnesyl Diphosphate Synthase

Enzyme SourceOrganismSubstrateKm (µM)kcat (s-1)Vmax (nmol/mg/h)Optimal pHOptimal Temp (°C)
FPPSSaccharomyces cerevisiaeIPP1.50.4-7.537
FPPSSaccharomyces cerevisiaeGPP0.50.4-7.537
FPPSGallus gallusIPP0.7-12007.037
FPPSGallus gallusGPP0.2-12007.037

Note: Data presented are representative values from the literature and may vary depending on the specific experimental conditions.

This compound Synthase (Putative)

The enzyme responsible for the direct conversion of FPP to this compound has yet to be definitively identified and characterized. It is hypothesized to be a member of the terpene synthase (TPS) family, likely belonging to the TPS-a subfamily, which is known to contain many sesquiterpene synthases. The identification and characterization of this enzyme are critical next steps in elucidating the complete biosynthetic pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize the enzymes involved in this compound biosynthesis.

Cloning of a Putative this compound Synthase Gene
  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from plant tissues known to produce calamenene isomers, such as Pelargonium graveolens. The RNA is then reverse-transcribed to produce a cDNA library.

  • Degenerate PCR: Degenerate primers are designed based on conserved motifs found in known sesquiterpene synthases. These primers are used to amplify a fragment of the putative calamenene synthase gene from the cDNA library.

  • RACE-PCR: Rapid Amplification of cDNA Ends (RACE) is performed to obtain the full-length sequence of the candidate gene.

  • Sequence Analysis: The full-length cDNA sequence is analyzed for open reading frames, conserved domains (e.g., the DDxxD and NSE/DTE motifs), and homology to other known terpene synthases.

Heterologous Expression and Purification of the Recombinant Enzyme
  • Vector Construction: The full-length coding sequence of the putative this compound synthase is cloned into an expression vector, such as pET28a or pGEX, often with an N- or C-terminal affinity tag (e.g., His-tag, GST-tag) for purification.

  • Protein Expression: The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein is then purified from the crude cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins). The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for this compound Synthase Activity
  • Reaction Mixture: A typical assay mixture (1 mL total volume in a glass vial) contains:

    • 50 mM HEPES buffer (pH 7.2)

    • 10 mM MgCl2

    • 1 mM DTT

    • 10% (v/v) glycerol

    • 1-10 µg of purified recombinant enzyme

    • 10-50 µM Farnesyl diphosphate (FPP)

  • Incubation: The reaction is initiated by the addition of FPP and incubated at 30°C for 1-2 hours.

  • Product Extraction: The reaction is stopped by the addition of an equal volume of an organic solvent, such as hexane or diethyl ether. The mixture is vortexed vigorously and then centrifuged to separate the phases. The organic phase containing the terpene products is carefully collected.

  • Product Analysis by GC-MS: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of the product is confirmed by comparing its retention time and mass spectrum with those of an authentic this compound standard. Chiral GC analysis is required to determine the enantiomeric composition of the product.

Enzyme Kinetics

To determine the kinetic parameters (Km and kcat) of the this compound synthase, the enzyme assay is performed with varying concentrations of FPP (e.g., 0.5 to 50 µM). The initial reaction velocity at each substrate concentration is measured. The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway leading to this compound.

Experimental Workflow for Enzyme Characterization

Experimental_Workflow cluster_cloning Gene Identification and Cloning cluster_expression Protein Expression and Purification cluster_assay Enzyme Assay and Analysis RNA_extraction RNA Extraction from Calamenene-producing Plant cDNA_synthesis cDNA Synthesis RNA_extraction->cDNA_synthesis PCR Degenerate PCR & RACE cDNA_synthesis->PCR Cloning Cloning into Expression Vector PCR->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG induction) Transformation->Expression Purification Affinity Chromatography Expression->Purification SDS_PAGE Purity Check (SDS-PAGE) Purification->SDS_PAGE Enzyme_assay In Vitro Enzyme Assay with FPP Purification->Enzyme_assay Extraction Product Extraction Enzyme_assay->Extraction Kinetics Enzyme Kinetics Enzyme_assay->Kinetics GCMS GC-MS Analysis Extraction->GCMS

Caption: Workflow for this compound synthase characterization.

Conclusion and Future Directions

The biosynthesis of this compound follows the general pathway of sesquiterpene formation, originating from IPP and DMAPP and proceeding through the key intermediate FPP. While the upstream enzymes are well-understood, the specific this compound synthase responsible for the final cyclization step remains to be unequivocally identified and characterized. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to pursue the discovery and characterization of this elusive enzyme. Future research should focus on screening candidate terpene synthase genes from plants known to produce calamenene isomers. The successful identification and engineering of a this compound synthase will be a significant advancement, enabling the sustainable production of this promising natural product and the generation of novel, high-value derivatives for pharmaceutical applications.

A Technical Guide to (+)-Calamenene: IUPAC Nomenclature, CAS Number, and Scientific Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Calamenene is a naturally occurring bicyclic sesquiterpenoid, a class of organic compounds valued for their diverse biological activities. This technical guide provides a comprehensive overview of the IUPAC nomenclature, Chemical Abstracts Service (CAS) number, physicochemical properties, and relevant experimental protocols associated with this compound. The information presented is intended to support research and development efforts in fields such as phytochemistry, pharmacology, and drug discovery.

IUPAC Nomenclature and CAS Number

The stereochemistry of Calamenene isomers can be complex. Based on available data, "this compound" corresponds to the cis-(+)-Calamenene isomer.

  • IUPAC Name: (1R,4R)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene[1]

  • CAS Number: 22339-23-7[1]

It is crucial to distinguish this specific stereoisomer from other related compounds:

  • (-)-Calamenene (cis): (1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene; CAS Number: 483-77-2[2][3]

  • trans-Calamenene: (1R,4S) or (1S,4R) isomers; CAS Number for the (1S,4R)-isomer is 73209-42-4[4][5]

  • Calamenene (mixed isomers): CAS Number: 6617-49-8

Physicochemical Properties

The following table summarizes the key physicochemical properties of Calamenene. Data for specific isomers are noted where available.

PropertyValueReference
Molecular FormulaC₁₅H₂₂[2]
Molecular Weight202.34 g/mol [2]
Boiling Point285-286 °C at 760 mmHg
Density0.9224 g/cm³ at 20 °C (for trans-calamenene)[6]
Refractive Index1.50572 at 20 °C (for trans-calamenene)[6]
Flash Point125.4 °C
XLogP35.1[2]
AppearanceOily liquid (typical for sesquiterpenoids)
SolubilityInsoluble in water; Soluble in organic solvents like ethanol.

Experimental Protocols

Isolation of Calamenene from Essential Oils

Calamenene is a common constituent of various essential oils. A general method for its isolation and identification involves the following steps:

  • Essential Oil Extraction: The essential oil is first extracted from the plant material (e.g., leaves, stems, or wood) typically through steam distillation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The chemical composition of the extracted essential oil is analyzed by GC-MS to identify the presence and relative abundance of Calamenene isomers.

    • GC Conditions: A typical GC program would involve an initial oven temperature of around 60°C, which is then ramped up to approximately 240°C. A non-polar or semi-polar capillary column (e.g., HP-5MS) is commonly used for separation.

    • MS Conditions: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass spectra obtained are then compared with spectral libraries (e.g., NIST, Wiley) for compound identification.

  • Preparative Chromatography: For the isolation of a pure sample of a specific Calamenene isomer, preparative gas chromatography or column chromatography on silica gel with a suitable solvent system (e.g., hexane-ethyl acetate gradients) can be employed.

Synthesis of Calamenene

The total synthesis of Calamenene isomers has been reported in the literature. A representative, though not specific for the (+)-isomer, synthetic approach for a calamenene derivative is outlined below, based on the synthesis of (±)-cis-5-hydroxycalamenene:

  • Starting Material: The synthesis often begins with a substituted tetralone derivative.

  • Grignard Reaction: The tetralone is reacted with an isopropyl Grignard reagent (isopropylmagnesium chloride) to introduce the isopropyl group.

  • Dehydration and Aromatization: The resulting alcohol is then dehydrated to form an alkene, followed by aromatization to yield the naphthalene core structure.

  • Functional Group Interconversion: Subsequent steps may involve the modification of other functional groups on the aromatic ring to arrive at the target calamenene structure.

  • Purification: The final product is purified using chromatographic techniques such as column chromatography.

Biological Activity and Mechanism of Action

Calamenene and its derivatives have been reported to exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties. The antimicrobial action is believed to stem from the disruption of the microbial cell membrane.

Visualizations

Antimicrobial Mechanism of this compound

The following diagram illustrates the proposed mechanism of antimicrobial action of this compound, leading to bacterial cell death.

antimicrobial_mechanism cluster_membrane Bacterial Cell Membrane cluster_cell Bacterial Cell Membrane_Intact Intact Cell Membrane Membrane_Disrupted Disrupted Cell Membrane Membrane_Intact->Membrane_Disrupted Disruption of Membrane Integrity Cell_Homeostasis Cellular Homeostasis Membrane_Disrupted->Cell_Homeostasis Loss of Cell_Death Cell Death Cell_Homeostasis->Cell_Death Leads to Calamenene This compound Calamenene->Membrane_Intact Interaction

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Workflow for Calamenene Identification

This diagram outlines a typical experimental workflow for the identification of Calamenene from a natural source.

experimental_workflow Plant_Material Plant Material Extraction Steam Distillation Plant_Material->Extraction Essential_Oil Essential Oil Extraction->Essential_Oil GCMS_Analysis GC-MS Analysis Essential_Oil->GCMS_Analysis Data_Analysis Data Analysis (Library Matching) GCMS_Analysis->Data_Analysis Identification Identification of This compound Data_Analysis->Identification

Caption: Workflow for identifying this compound.

Conclusion

This technical guide provides essential information on this compound for the scientific community. Accurate identification through IUPAC nomenclature and CAS numbers is fundamental for unambiguous research. The provided data on physicochemical properties and experimental methodologies serves as a valuable resource for further investigation into the therapeutic potential of this and related sesquiterpenoids.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Calamenene via Ring-Closing Metathesis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the total synthesis of (+)-Calamenene, a bicyclic sesquiterpene, utilizing a key ring-closing metathesis (RCM) step. The synthesis commences from a readily available chiral starting material and proceeds through the formation of a diene precursor, which is then cyclized using a Grubbs catalyst. Subsequent dehydration affords the target natural product. This protocol is intended for researchers in organic synthesis, natural product chemistry, and drug development, offering a practical guide to the construction of the calamenene skeleton.

Introduction

Calamenene is a bicyclic sesquiterpene belonging to the cadinane family, characterized by a substituted tetrahydronaphthalene core. Various stereoisomers of calamenene have been isolated from a wide range of plant sources and have demonstrated diverse biological activities. The synthesis of specific stereoisomers of calamenene is of significant interest for further biological evaluation. Ring-closing metathesis (RCM) has emerged as a powerful and efficient method for the construction of cyclic systems in natural product synthesis, offering high functional group tolerance and operational simplicity.[1][2][3][4] This application note details a synthetic route to this compound where the key cyclohexene ring is constructed via an intramolecular RCM reaction.

Results and Discussion

The total synthesis of this compound is accomplished in a four-step sequence starting from the appropriate enantiomer of a menthone derivative. The key transformation is the ring-closing metathesis of a diene alcohol intermediate, which efficiently constructs the bicyclic core of the target molecule.

Synthesis of the Diene Precursor

The synthesis begins with the allylation of the appropriate menthone enantiomer to introduce the first double bond. Subsequent treatment of the resulting ketone with a methallyl Grignard reagent furnishes the tertiary alcohol, which is the diene precursor for the RCM reaction.

Ring-Closing Metathesis

The diene alcohol is subjected to ring-closing metathesis using a first-generation Grubbs catalyst. The reaction proceeds smoothly in dichloromethane at room temperature to afford the desired bicyclic alcohol in excellent yield.[5]

Dehydration to this compound

The final step of the synthesis involves the dehydration of the bicyclic alcohol. Treatment with phosphorus oxychloride in pyridine provides this compound, along with a diene byproduct. The desired product can be isolated and purified by column chromatography.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of Calamenene as reported in analogous syntheses.[5]

StepProductYield (%)
Grignard ReactionDiene Alcohol Intermediate95
Ring-Closing MetathesisBicyclic Alcohol Intermediate96
Dehydration(-)-Calamenene13
Dehydration2,5-Dihydrocalamenene (byproduct)17

Experimental Protocols

Materials and Methods

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Dichloromethane should be dried prior to use. Grubbs' catalyst (1st generation) can be purchased from commercial sources. All other reagents should be of analytical grade and used as received. Column chromatography should be performed using silica gel (230-400 mesh).

Step 1: Synthesis of the Diene Alcohol Precursor via Grignard Reaction

  • Note: This protocol is adapted from the synthesis of the enantiomeric diol.[5] To synthesize this compound, one would start with the appropriate enantiomer of 2-allylmenthone.

  • Prepare the Grignard reagent from methallyl chloride (10 mmol) and magnesium turnings (10 mmol) in anhydrous tetrahydrofuran (THF, 8 mL) at -15 °C. The reaction can be initiated with a small crystal of iodine or a few drops of 1,2-dibromoethane.

  • To a solution of the starting 2-allylmenthone derivative (0.52 mmol) in anhydrous THF at -15 °C, add the freshly prepared Grignard reagent dropwise over 2 hours.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to afford the diene alcohol.

Step 2: Ring-Closing Metathesis

  • In a round-bottom flask, dissolve the diene alcohol (0.2 mmol) in dry dichloromethane (20 mL).

  • Add Grubbs' catalyst (1st generation, 5 mol%) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to yield the bicyclic alcohol.

Step 3: Dehydration to this compound

  • Dissolve the bicyclic alcohol (0.45 mmol) in pyridine (5 mL).

  • Cool the solution to 0 °C and add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully add water to quench the reaction.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with 1M HCl and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane-ethyl acetate gradient) to separate this compound from the diene byproduct.

Visualizations

Synthetic_Workflow start d-Menthone Derivative step1 1. Allylation 2. Grignard Reaction (Methallylmagnesium chloride) start->step1 intermediate1 Diene Alcohol step1->intermediate1 step2 Ring-Closing Metathesis (Grubbs' Catalyst) intermediate1->step2 intermediate2 Bicyclic Alcohol step2->intermediate2 step3 Dehydration (POCl3, Pyridine) intermediate2->step3 product This compound step3->product

Caption: Synthetic workflow for the total synthesis of this compound.

RCM_Mechanism cluster_0 Catalytic Cycle catalyst [Ru]=CH2 metallocyclobutane1 Metallocyclobutane Intermediate 1 catalyst->metallocyclobutane1 [2+2] Cycloaddition diene Diene Precursor diene->metallocyclobutane1 intermediate_carbene Intermediate Ruthenium Carbene metallocyclobutane1->intermediate_carbene Retro [2+2] ethylene Ethylene (byproduct) metallocyclobutane1->ethylene metallocyclobutane2 Metallocyclobutane Intermediate 2 intermediate_carbene->metallocyclobutane2 Intramolecular [2+2] Cycloaddition metallocyclobutane2->catalyst Retro [2+2] product Cyclic Alkene metallocyclobutane2->product

Caption: Catalytic cycle for the ring-closing metathesis reaction.

References

GC-MS Analysis Protocol for the Identification and Quantification of (+)-Calamenene in Essential Oil Extracts

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Analysis of (+)-Calamenene

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the analysis of this compound, a sesquiterpenoid hydrocarbon found in various plant essential oils, using Gas Chromatography-Mass Spectrometry (GC-MS). Essential oils are complex mixtures, and GC-MS is a highly effective technique for separating, identifying, and quantifying their individual components.[1] This document outlines the necessary steps for sample preparation, instrument setup, and data analysis to ensure reliable and accurate characterization of this compound in essential oil extracts.

Introduction to this compound

This compound is a bicyclic sesquiterpenoid with the chemical formula C₁₅H₂₂.[2] It is a common constituent of many essential oils and is known to contribute to their aromatic profile. The accurate identification and quantification of such compounds are crucial for the quality control, standardization, and assessment of the authenticity of essential oils in the flavor, fragrance, and pharmaceutical industries.[3] GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive detection and structural identification provided by mass spectrometry, making it the ideal method for this type of analysis.[1][4]

Experimental Protocol

This protocol provides a generalized procedure. Researchers may need to optimize certain parameters, such as the temperature program or dilution factor, depending on the specific essential oil matrix and instrument used.

2.1. Sample Preparation

The high concentration of components in essential oils requires dilution to prevent column overloading and to ensure optimal chromatographic separation.[5]

  • Solvent Selection: Choose a high-purity volatile solvent such as hexane, ethanol, or methanol.[1]

  • Dilution: Prepare a dilution of the essential oil sample. A common starting dilution is 1:50 (v/v) (e.g., 20 µL of essential oil in 980 µL of solvent). The optimal dilution may range from 1:10 to 1:100 depending on the concentration of analytes.[5]

  • Internal Standard (Optional but Recommended): For precise quantification, add an internal standard (e.g., nonane solution) to the diluted sample.[6]

  • Vortexing: Mix the solution thoroughly to ensure homogeneity.

  • Transfer: Transfer the final solution to a 2 mL GC autosampler vial.

2.2. GC-MS Instrumentation and Conditions

The following table outlines the recommended starting parameters for the GC-MS analysis. These conditions are based on typical methods for essential oil analysis.

ParameterRecommended SettingJustification/Comments
Gas Chromatograph (GC) --
GC ColumnDB-5ms or HP-5MS (low-polarity), 30 m x 0.25 mm ID, 0.25 µm film thickness.[1][7]These columns are robust and well-suited for the separation of a wide range of volatile and semi-volatile compounds found in essential oils, including sesquiterpenes.[1]
Carrier GasHelium or Hydrogen.[1] Flow rate: ~1 mL/min.Helium is the conventional inert gas for GC-MS. Hydrogen can be used as an alternative to achieve faster analysis times.
Injector Temperature250 °C.[1][7]Ensures complete and rapid volatilization of the sample components.
Injection Volume1 µL.A standard volume for capillary GC.
Injection ModeSplit. A split ratio of 50:1 or 80:1 is common.[1]Prevents column overload from high-concentration components in the essential oil.[4]
Oven Temperature ProgramInitial: 60-70 °C, hold for 2-3 min. Ramp: 3 °C/min to 240-270 °C, hold for 5 min.[1][7][8]A gradual temperature ramp is critical for achieving good separation of the complex mixture of terpenes and other volatiles.[8]
Mass Spectrometer (MS) --
Ion SourceElectron Ionization (EI).[1]Standard ionization technique that produces repeatable and characteristic fragmentation patterns.
Ionization Energy70 eV.[1][7]The industry standard for EI-MS, which allows for comparison with established mass spectral libraries like NIST and Wiley.[1]
Ion Source Temperature230 °C.[1]Prevents condensation of analytes in the source.
Mass Scan Range35 - 500 amu.Covers the molecular weight of this compound (202.34 g/mol ) and other typical essential oil components.[2][9]
Interface Temperature250 °C.Prevents cold spots and analyte condensation between the GC and MS.

2.3. Data Analysis and Compound Identification

  • Peak Integration: Integrate the peaks in the total ion chromatogram (TIC) to determine their retention times and relative areas.

  • Mass Spectrum Analysis: For the peak corresponding to the retention time of Calamenene, examine its mass spectrum. The fragmentation pattern should be compared to a reference spectrum from a database (e.g., NIST, Wiley).[1]

  • Retention Index (RI) Confirmation: For unambiguous identification, calculate the Kovats Retention Index (RI) for the peak of interest.[10] This requires analyzing a series of n-alkanes under the identical chromatographic conditions.[7][10] Compare the calculated RI value with literature values for this compound on a similar column. For example, the RI for (E)-Calamenene on an HP-5 MS column has been reported as 1516.[2]

  • Quantification: The relative percentage of this compound can be estimated using the peak area normalization method. For absolute quantification, a calibration curve must be generated using a certified reference standard of this compound.

Data Presentation

The concentration of Calamenene can vary significantly between different essential oils. The table below summarizes reported concentrations from scientific literature.

Essential Oil SourcePlant SpeciesCalamenene Content (%)Isomer Reported
Geranium Oil[11]Pelargonium graveolens13.2trans-Calamenene
Homalomena occulta[1]Homalomena occultaNot specifiedCalamenene
Piper nigrum L.[4]Piper nigrum L.Not specified-
Piper longum L.[4]Piper longum L.Not specified-

(Note: This table is for illustrative purposes. Researchers should consult specific literature for the expected concentration in their sample of interest.)

Visualization

Workflow for GC-MS Analysis of this compound

The following diagram illustrates the logical workflow for the analysis of this compound in an essential oil sample.

GCMS_Workflow A Essential Oil Sample B Sample Preparation (Dilution in Solvent) A->B C GC-MS Injection B->C D Separation (GC Capillary Column) C->D E Ionization & Fragmentation (EI Source, 70 eV) D->E F Detection (Mass Analyzer) E->F G Data Acquisition (Total Ion Chromatogram & Mass Spectra) F->G H Data Analysis G->H I Identification (Mass Spectrum & Retention Index) H->I Qualitative J Quantification (Peak Area % or Calibration Curve) H->J Quantitative K Final Report I->K J->K

Caption: Experimental workflow for the GC-MS analysis of essential oils.

Chemical Class of this compound

The diagram below shows the classification of this compound as a sesquiterpenoid.

Terpenoid_Classification terpenoids Terpenoids monoterpenoids Monoterpenoids (C10) terpenoids->monoterpenoids sesquiterpenoids Sesquiterpenoids (C15) terpenoids->sesquiterpenoids diterpenoids Diterpenoids (C20) terpenoids->diterpenoids calamenene This compound sesquiterpenoids->calamenene

Caption: Classification of this compound within the terpenoid family.

References

Enantioselective Synthesis of (+)-Calamenene and its Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of the naturally occurring sesquiterpene (+)-Calamenene and its analogues. The methodologies presented herein are based on established synthetic routes, offering a guide for the preparation of these compounds for further research and development.

Introduction

Calamenene is a bicyclic sesquiterpene characterized by a 1,2,3,4-tetrahydronaphthalene skeleton with an isopropyl group and two methyl groups. The stereochemistry of these substituents gives rise to several diastereomers, with the (+)- and (-)-enantiomers of calamenene exhibiting different biological activities. Enantioselective synthesis is therefore crucial for the preparation of stereochemically pure calamenenes to enable the accurate evaluation of their biological properties. The protocols detailed below focus on a robust strategy for obtaining the desired (+)-enantiomer, starting from a readily available chiral precursor.

Data Presentation

The following table summarizes quantitative data for the key steps in the enantioselective synthesis of this compound and a representative analogue.

Compound Reaction Step Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) e.e. (%)
This compound Asymmetric Isomerization of Geraniol[Rh(CO)2(acac)]/(+)-BINAPAcetone251891>95
Friedel-Crafts CyclizationBF3·OEt2CH2Cl20 to rt188>95
7-desmethyl-2-methoxycalamenene Heck ReactionPd2(dba)3·CHCl3, (R)-BINAPToluene100249192

Experimental Protocols

I. Enantioselective Synthesis of this compound

This protocol outlines a two-step synthesis of this compound starting from geraniol, proceeding through the key intermediate (R)-(+)-citronellal.

Step 1: Asymmetric Isomerization of Geraniol to (R)-(+)-Citronellal [1]

This procedure yields (R)-(+)-citronellal of high optical purity.[1]

  • Materials:

    • Dicarbonylacetylacetonatorhodium(I) [Rh(CO)2(acac)]

    • (+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(+)-BINAP]

    • Geraniol

    • Dry, degassed acetone

    • Argon atmosphere

  • Procedure:

    • In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(CO)2(acac)] and (+)-BINAP in dry, degassed acetone.

    • Stir the resulting dark-red solution at ambient temperature for 18 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Add dry ether to the residue and stir for another 18 hours.

    • Filter the resulting orange solid under argon and wash with ether.

    • The catalyst is now ready for the isomerization.

    • To the prepared catalyst, add a solution of geraniol in acetone.

    • Stir the reaction mixture at room temperature for 25 minutes.

    • Quench the reaction by washing with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by distillation to afford (+)-citronellal as a colorless liquid.

Step 2: Friedel-Crafts Cyclization of (R)-(+)-Citronellal to this compound

This step involves the intramolecular cyclization of the aldehyde to form the bicyclic core of calamenene.[2]

  • Materials:

    • (R)-(+)-Citronellal

    • Boron trifluoride diethyl etherate (BF3·OEt2)

    • Dry dichloromethane (CH2Cl2)

    • Argon atmosphere

  • Procedure:

    • In a flame-dried round-bottom flask under an argon atmosphere, dissolve (R)-(+)-citronellal in dry CH2Cl2 and cool the solution to 0 °C.

    • Slowly add BF3·OEt2 to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

    • Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with hexane) to yield this compound.

II. Synthesis of a Calamenene Analogue: 7-desmethyl-2-methoxycalamenene

This protocol describes the synthesis of a calamenene analogue via an enantioselective intramolecular Heck reaction.

  • Materials:

    • A suitable aryl triflate precursor (synthesized in multiple steps)

    • Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct [Pd2(dba)3·CHCl3]

    • (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [(R)-BINAP]

    • Silver phosphate (Ag3PO4)

    • Toluene

    • Argon atmosphere

  • Procedure:

    • In a sealed tube under an argon atmosphere, combine the aryl triflate precursor, Pd2(dba)3·CHCl3, (R)-BINAP, and Ag3PO4 in toluene.

    • Heat the reaction mixture at 100 °C for 24 hours.

    • Cool the mixture to room temperature and filter through a pad of Celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to afford the cyclized product.

    • Further transformations (hydroxylation, tosylation, and methylation) are required to obtain the final 7-desmethyl-2-methoxycalamenene.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the enantioselective synthesis of this compound.

Enantioselective_Synthesis_of_Calamenene Geraniol Geraniol Step1 Asymmetric Isomerization Geraniol->Step1 Citronellal (R)-(+)-Citronellal Step2 Friedel-Crafts Cyclization Citronellal->Step2 Calamenene This compound Step1->Citronellal Step2->Calamenene Reagents1 [Rh(CO)2(acac)] (+)-BINAP Reagents1->Step1 Reagents2 BF3·OEt2 Reagents2->Step2

Caption: Synthetic workflow for this compound.

Note on Signaling Pathways: As of the current literature review, specific signaling pathways or molecular targets for this compound and its analogues have not been extensively elucidated. Further biological studies are required to determine their precise mechanisms of action. Therefore, a signaling pathway diagram is not included. The provided visualization details the synthetic route, which is well-established.

References

Application Notes and Protocols for (+)-Calamenene and Its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cytotoxicity and Antiproliferative Effects of (+)-Calamenene on Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the cytotoxicity and antiproliferative effects of this compound on cancer cells is limited in publicly available literature. This document leverages data from a closely related calamenene derivative, Dryofraterpene A ((7S, 10S)-2, 3-dihydroxy-calamenene-15-carboxylic acid methyl ester) , to provide representative application notes and protocols. Dryofraterpene A has been shown to significantly inhibit the proliferation of various human cancer cell lines.[1][2]

Introduction

Calamenenes are a class of bicyclic sesquiterpenoids found in various plants. While research on the specific anticancer properties of this compound is emerging, studies on its derivatives have shown promising antiproliferative activities. This document provides an overview of the cytotoxic effects of the calamenene derivative, Dryofraterpene A, against a panel of human cancer cell lines and detailed protocols for assessing its efficacy.

Data Presentation

The antiproliferative activity of Dryofraterpene A was evaluated against five human cancer cell lines. The compound was found to significantly inhibit cancer cell proliferation at a concentration of 10 μM without inducing obvious necrosis, suggesting a potential mechanism involving apoptosis or cell cycle arrest.[1][2]

Table 1: Antiproliferative Activity of Dryofraterpene A against Human Cancer Cell Lines

CompoundCell LineCancer TypeConcentrationObserved Effect
Dryofraterpene AA549Lung Cancer10 μMSignificant proliferation inhibition
MCF7Breast Cancer10 μMSignificant proliferation inhibition
HepG2Liver Cancer10 μMSignificant proliferation inhibition
HeLaCervical Cancer10 μMSignificant proliferation inhibition
PC-3Prostate Cancer10 μMSignificant proliferation inhibition

Data summarized from "A New Human Cancer Cell Proliferation Inhibition Sesquiterpene, Dryofraterpene A, from Medicinal Plant Dryopteris fragrans (L.) Schott". Further studies are required to determine the specific IC50 values.

Mandatory Visualizations

Experimental Workflow for Assessing Cytotoxicity

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Dryofraterpene A Stock Solution treatment Treat Cells with Serial Dilutions of Dryofraterpene A prep_compound->treatment prep_cells Culture and Seed Cancer Cells prep_cells->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay read_absorbance Measure Absorbance at 570 nm mtt_assay->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for determining the cytotoxicity of calamenene derivatives.

Postulated Signaling Pathway for Calamenene-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Calamenene This compound Derivative DeathReceptor Death Receptors (e.g., FAS, TNFR) Calamenene->DeathReceptor Mitochondrion Mitochondrion Calamenene->Mitochondrion Bax Bax (Pro-apoptotic) Calamenene->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Calamenene->Bcl2 Downregulates Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Potential apoptotic pathways activated by calamenene derivatives.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a calamenene derivative on cancer cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF7, HepG2, HeLa, PC-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound derivative (e.g., Dryofraterpene A) dissolved in DMSO

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the calamenene derivative in complete medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound. Include wells with medium and 0.1% DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a calamenene derivative.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the calamenene derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within 1 hour.

    • Annexin V-FITC negative / PI negative: Live cells

    • Annexin V-FITC positive / PI negative: Early apoptotic cells

    • Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells

    • Annexin V-FITC negative / PI positive: Necrotic cells

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine the effect of a calamenene derivative on cell cycle distribution.

Materials:

  • Cancer cells

  • 6-well plates

  • This compound derivative

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Fixation: Harvest and wash the cells with PBS. Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

References

Application of (+)-Calamenene as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Calamenene, a naturally occurring bicyclic sesquiterpene, represents a valuable and readily available chiral building block for organic synthesis. Its rigid bicyclic framework and defined stereochemistry make it an attractive starting material for the enantioselective synthesis of complex molecules, including other natural products and pharmacologically active compounds. The inherent chirality of the calamenene skeleton can be effectively transferred to new stereogenic centers, offering a strategic advantage in asymmetric synthesis. This document provides an overview of the application of this compound as a chiral precursor, including detailed experimental protocols for its synthesis and derivatization.

Synthesis of the Calamenene Skeleton

While this compound is naturally available, its synthesis from other chiral pool materials provides a reliable route to its derivatives and enantiomers. A common strategy involves the use of readily available monoterpenes, such as l-menthone, to construct the characteristic cadinane framework.

Total Synthesis of (-)-(7S,10R)-Calamenene from l-Menthone

A notable synthetic route to the enantiomer of naturally occurring this compound, (-)-(7S,10R)-calamenene, has been developed, demonstrating a practical approach to the calamenene core. This synthesis utilizes a ring-closing metathesis (RCM) reaction as a key step.

Experimental Protocol: Synthesis of (-)-(7S,10R)-Calamenene

  • Step 1: Allylation and Grignard Reaction of l-Menthone. l-Menthone is first allylated, followed by a Grignard reaction with methallylmagnesium chloride to yield a diene alcohol intermediate.

  • Step 2: Ring-Closing Metathesis. The diene alcohol is treated with Grubbs' catalyst to effect a ring-closing metathesis, forming the bicyclic alkene.

  • Step 3: Dehydration. The resulting alcohol is dehydrated using phosphorus oxychloride (POCl₃) in pyridine to yield (-)-calamenene.[1]

StepReagents and ConditionsProductYield
1a) LDA, Allyl bromide; b) Methallylmagnesium chlorideDiene alcoholNot Reported
2Grubbs' catalyst (5 mol%), CH₂Cl₂Bicyclic alcohol96%
3POCl₃, Pyridine(-)-Calamenene13%

G l_menthone l-Menthone diene_alcohol Diene Alcohol l_menthone->diene_alcohol Allylation, Grignard Reaction bicyclic_alcohol Bicyclic Alcohol diene_alcohol->bicyclic_alcohol Ring-Closing Metathesis calamenene (-)-Calamenene bicyclic_alcohol->calamenene Dehydration

Caption: Asymmetric Heck reaction in norsesquiterpene synthesis.

Derivatization of the Calamenene Skeleton

The chemical modification of the calamenene structure allows for the introduction of new functional groups, which can be used to further elaborate the molecule or to modulate its biological activity.

Synthesis of (±)-cis-5-Hydroxycalamenene

The synthesis of hydroxylated calamenene derivatives demonstrates the feasibility of functionalizing the aromatic ring. This approach provides access to a wider range of calamenene-based compounds for various applications.

Experimental Protocol: Synthesis of (±)-cis-5-Hydroxycalamenene

This multi-step synthesis starts from 5-methoxy-α-tetralone and involves the construction of the calamenene skeleton followed by functional group manipulations on the aromatic ring.

  • Key Steps:

    • Grignard reaction of a tetralone intermediate with isopropylmagnesium chloride.

    • Dehydration and aromatization to form a substituted naphthalene.

    • Demethylation of the methoxy group to a hydroxyl group.

    • Formylation of the aromatic ring.

    • Hydrogenation of the formyl group and partial reduction of the aromatic ring to yield (±)-cis-5-hydroxycalamenene.

Diagram: Logical Flow for Hydroxycalamenene Synthesis

G start 5-Methoxy-α-tetralone naphthalene Substituted Naphthalene start->naphthalene Skeleton Formation hydroxy_naphthalene Hydroxylated Naphthalene naphthalene->hydroxy_naphthalene Demethylation, Formylation final_product (±)-cis-5-Hydroxycalamenene hydroxy_naphthalene->final_product Hydrogenation

Caption: Synthetic strategy for (±)-cis-5-Hydroxycalamenene.

Conclusion

This compound and its synthetic analogues are valuable chiral building blocks in organic synthesis. The methodologies outlined here for the construction and functionalization of the calamenene skeleton provide a foundation for the development of new synthetic routes to complex chiral molecules. The ability to leverage the inherent stereochemistry of this natural product offers significant potential for applications in drug discovery and development, where enantiomeric purity is paramount. Further exploration of the reactivity of the calamenene core is expected to unveil new opportunities for its use in asymmetric synthesis and catalysis.

References

Application Notes and Protocols: Investigating the Mechanism of Action of (+)-Calamenene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known biological activities of (+)-Calamenene and propose putative mechanisms of action for its anti-inflammatory and antioxidant effects. Detailed protocols for key experiments to investigate these activities are also included.

Introduction

This compound is a bicyclic sesquiterpene found in various aromatic plants. It has garnered scientific interest due to its reported biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Understanding the molecular mechanisms underlying these activities is crucial for its potential development as a therapeutic agent. This document outlines proposed signaling pathways and provides detailed experimental protocols to facilitate further research into the mechanism of action of this compound.

Biological Activities and Proposed Mechanisms of Action

This compound has demonstrated a range of biological effects. The primary mechanisms of action are believed to involve the modulation of key signaling pathways related to inflammation and oxidative stress.

Antimicrobial Activity

The antimicrobial properties of this compound are attributed to its ability to disrupt the integrity of bacterial cell membranes, leading to cell death. While specific minimum inhibitory concentration (MIC) values for this compound are not extensively reported, essential oils containing calamenene derivatives have shown significant antimicrobial efficacy.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are likely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Sesquiterpenes, the class of compounds to which this compound belongs, have been shown to suppress NF-κB activation.[3][4][5] By inhibiting this pathway, this compound can potentially reduce the production of inflammatory mediators.

Antioxidant Activity

The antioxidant activity of this compound is proposed to be mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a master regulator of the cellular antioxidant response, controlling the expression of a wide array of antioxidant and detoxification enzymes. Several sesquiterpenes have been identified as activators of the Nrf2 pathway.[2][6][8]

Quantitative Data Summary

While specific quantitative data for this compound is limited in the public domain, the following table summarizes representative data for related compounds and assays that can be used to quantify the activity of this compound.

Biological ActivityAssayTest SubstanceResult
Antimicrobial Minimum Inhibitory Concentration (MIC)Geranium oil (containing trans-Calamenene)0.4 µg/mL against S. aureus[9]
Antioxidant DPPH Radical ScavengingEssential oil of Juniperus thuriferaIC50 = 197.07 ± 0.09 µg/mL[10]
ABTS Radical ScavengingMacaranga hypoleuca ethyl acetate fractionIC50 = 2.10 µg/mL[11]
Anti-inflammatory Nitric Oxide (NO) Production InhibitionCannabichromene (CBC)~50% inhibition at 20 µM in RAW 264.7 cells[12]
Protein Denaturation InhibitionCassia auriculata leaf extract61.0% inhibition[13]

Experimental Protocols

Detailed methodologies for key experiments to investigate the biological activities of this compound are provided below.

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of this compound on mammalian cells and to establish a non-toxic concentration range for subsequent in vitro assays.

Materials:

  • This compound

  • Mammalian cell line (e.g., RAW 264.7 macrophages, HaCaT keratinocytes)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24 or 48 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

Purpose: To assess the potential of this compound to inhibit protein denaturation, a hallmark of inflammation.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) fraction V (5% w/v aqueous solution)

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • Diclofenac sodium (positive control)

  • Tris-HCl buffer (1M, pH 7.4)

  • Spectrophotometer

Protocol:

  • Prepare different concentrations of this compound (e.g., 100-1000 µg/mL) in a suitable solvent.

  • The reaction mixture will consist of 2 mL of the this compound solution, 2.8 mL of PBS, and 0.2 mL of BSA solution.

  • A control group will be prepared with 2 mL of the vehicle instead of the this compound solution.

  • Incubate the samples at 37°C for 20 minutes.

  • Heat the samples at 70°C for 5 minutes to induce denaturation.

  • After cooling, measure the turbidity of the samples at 660 nm.

  • Diclofenac sodium is used as a reference drug.

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control – Absorbance of Test) / Absorbance of Control] x 100

Antioxidant Activity Assay: DPPH Radical Scavenging

Purpose: To evaluate the free radical scavenging capacity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • Methanol

  • 96-well microplates

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in methanol.

  • Add 100 µL of each dilution to the wells of a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • A control well will contain methanol and DPPH solution. A blank well will contain methanol only.

  • Ascorbic acid is used as a positive control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control – Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Visualizations

Proposed Anti-inflammatory Mechanism of this compound

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Proposed Antioxidant Mechanism of this compound

G cluster_Nrf2 cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 degradation Nucleus Nucleus Nrf2->Nucleus translocation Calamenene This compound Calamenene->Keap1 Activation Nrf2_n Nrf2 ARE ARE Nrf2_n->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes transcription CellProtection Cellular Protection AntioxidantEnzymes->CellProtection G cluster_0 Initial Screening cluster_1 In Vitro Bioassays cluster_2 Mechanism of Action Studies A Cell Viability Assay (MTT/MTS) B Determine Non-toxic Concentration Range A->B C Antimicrobial Assay (MIC Determination) B->C D Anti-inflammatory Assay (Protein Denaturation) B->D E Antioxidant Assay (DPPH/ABTS) B->E F Cytokine Expression Analysis (ELISA/qPCR) D->F G Western Blot for NF-κB & Nrf2 Pathways F->G

References

Application Notes and Protocols for the Use of (+)-Calamenene in Pharmaceutical Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Calamenene is a naturally occurring bicyclic sesquiterpenoid hydrocarbon with the molecular formula C₁₅H₂₂. It is found in various plants, including those from the Calamintha and Croton genera. As a constituent of many essential oils, it has contributed to the observed biological activities of these extracts, including antimicrobial and anti-inflammatory effects. Its unique chemical structure, featuring a tetrahydronaphthalene skeleton, makes it an interesting scaffold for the development of new pharmaceutical agents. This document provides an overview of its potential applications and detailed protocols for its investigation.

Biological Activities and Rationale for Development

This compound is being investigated for its therapeutic potential due to its reported biological activities. These properties provide a strong rationale for its further development as a pharmaceutical agent.

2.1 Antimicrobial Activity Calamenene has demonstrated notable antimicrobial properties. Its mechanism is believed to involve the disruption of bacterial cell membrane integrity, which ultimately leads to cell death[1]. This activity suggests its potential as a lead compound for developing new antibiotics, particularly in an era of growing antimicrobial resistance.

2.2 Anti-inflammatory Activity Like many sesquiterpenoids, calamenene is reported to possess anti-inflammatory properties. The proposed mechanism involves the inhibition of pro-inflammatory mediators, such as cytokines and enzymes[1]. The broad anti-inflammatory action of sesquiterpenoids is often attributed to their ability to modulate key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs)[1].

2.3 Antioxidant Activity The compound has also been noted for its ability to scavenge free radicals, which protects cells from oxidative damage[1]. This antioxidant activity can be beneficial in disease states where oxidative stress is a contributing factor.

Data on Biological Activity

Quantitative data on the biological activity of pure this compound is limited in publicly available literature, representing a significant area for future research. The following tables summarize available data for essential oils containing calamenene and provide a template for organizing new experimental data.

Table 1: Antimicrobial Activity of an Essential Oil Containing Calamenene Note: The following data is for Geranium essential oil, which contains trans-Calamenene as one of its constituents. This highlights the potential of calamenene-containing extracts and underscores the need for testing the pure compound.

Essential Oil / CompoundMicroorganismAssay MethodMIC Value (μg/mL)Source
Geranium Oil (contains 13.2% trans-Calamenene)Staphylococcus aureusMicrodilution0.4[2]

Table 2: Template for Quantifying Anti-inflammatory Activity of this compound This table is intended as a template for researchers to populate with data generated from the protocols outlined in Section 5.2.

AssayCell LineStimulantMetricThis compound IC₅₀ (µM)Positive Control IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPSNO InhibitionTo be determinede.g., Dexamethasone
Cytokine Release (e.g., TNF-α)RAW 264.7LPSTNF-α InhibitionTo be determinede.g., Dexamethasone
Cytokine Release (e.g., IL-6)RAW 264.7LPSIL-6 InhibitionTo be determinede.g., Dexamethasone

Proposed Mechanism of Action: Anti-inflammatory Pathway

Based on studies of related sesquiterpenoids, the anti-inflammatory effects of this compound are likely mediated through the inhibition of key pro-inflammatory signaling cascades. Sesquiterpenoids are known to suppress the activation of NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response[1][3]. Activation of these pathways by stimuli like lipopolysaccharide (LPS) leads to the production of inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and cytokines like TNF-α and IL-6[1]. This compound is hypothesized to interfere with this process, potentially by inhibiting the phosphorylation of key signaling proteins like IKK-β (in the NF-κB pathway) or p38/JNK (in the MAPK pathway), thereby reducing the expression of inflammatory genes[4][5].

G Proposed Anti-inflammatory Mechanism of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK_Pathway MAPK Cascade (p38, JNK, ERK) TLR4->MAPK_Pathway IKK IKK Complex TLR4->IKK AP1 AP-1 MAPK_Pathway->AP1 activates Nucleus Nucleus AP1->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) AP1->Inflammatory_Genes activate transcription IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB->Nucleus translocates to NFkB->Inflammatory_Genes activate transcription NFkB_IkB NF-κB-IκBα (Inactive) NFkB_IkB->IKK Inflammation Inflammatory Response (NO, Prostaglandins, Cytokines) Inflammatory_Genes->Inflammation Calamenene This compound Calamenene->MAPK_Pathway inhibits Calamenene->IKK inhibits

Proposed Anti-inflammatory Signaling Pathway.

Experimental Protocols

The following protocols provide standardized methods for evaluating the antimicrobial and anti-inflammatory potential of this compound.

G cluster_antimicrobial Antimicrobial Activity Screening cluster_antiinflammatory Anti-inflammatory Activity Screening start Start: Obtain this compound (Synthesis or Extraction) antimicrobial_prep 1. Prepare Stock Solution (e.g., in DMSO) start->antimicrobial_prep cytotoxicity 1. Assess Cytotoxicity (e.g., MTT Assay on RAW 264.7) start->cytotoxicity mic_assay 2. Perform Broth Microdilution Assay (Protocol 5.1) antimicrobial_prep->mic_assay mic_result 3. Determine MIC/MBC Values mic_assay->mic_result final_analysis Data Analysis & Comparison mic_result->final_analysis no_assay 2. Perform NO Inhibition Assay (Protocol 5.2) cytotoxicity->no_assay no_result 3. Determine IC50 for NO Inhibition no_assay->no_result no_result->final_analysis end End: Identify Lead Compound Potential final_analysis->end

General Experimental Workflow for Screening this compound.

5.1 Protocol for Determining Minimum Inhibitory Concentration (MIC) This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method for testing the antimicrobial susceptibility of microorganisms[6].

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • 96-well sterile microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Gatifloxacin)[6]

  • Resazurin or p-iodonitrotetrazolium violet (INT) solution (optional, for viability visualization)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Inoculum: Culture the desired bacterial strain overnight at 37°C. Adjust the bacterial suspension in sterile MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO (e.g., 51.2 mg/mL). Perform a two-fold serial dilution of the stock solution in the 96-well plate using MHB to achieve final test concentrations (e.g., ranging from 512 µg/mL down to 1 µg/mL). The final volume in each well should be 100 µL before adding the inoculum.

    • Note: Due to the lipophilic nature of sesquiterpenoids, a surfactant like Tween 80 (final concentration 0.5% v/v) may be added to the broth to ensure a stable emulsion[7].

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing MHB, bacterial inoculum, and a standard antibiotic.

    • Negative Control (Sterility): Wells containing only MHB.

    • Growth Control: Wells containing MHB and bacterial inoculum.

    • Solvent Control: Wells containing MHB, inoculum, and the highest concentration of DMSO used.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the absorbance at 600 nm with a plate reader[6]. A viability indicator like resazurin can also be added; a lack of color change indicates inhibition.

5.2 Protocol for In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Assay) This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

  • MTT reagent for cytotoxicity assay

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Cytotoxicity Assay (Preliminary Step): Before testing for anti-inflammatory activity, determine the non-toxic concentration range of this compound on RAW 264.7 cells using an MTT assay or similar viability test. This ensures that any observed reduction in NO is not due to cell death.

  • Compound Treatment: After 24 hours of incubation, remove the medium. Add 100 µL of fresh medium containing various non-toxic concentrations of this compound (pre-dissolved in DMSO and diluted in medium; final DMSO <0.1%).

  • Inflammatory Stimulation: After a 1-hour pre-treatment with the compound, add 10 µL of LPS solution to each well to achieve a final concentration of 1 µg/mL.

    • Control Groups: Include wells with cells only (negative control) and cells treated with LPS only (positive control).

  • Incubation: Incubate the plate for another 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control. Calculate the IC₅₀ value (the concentration of this compound required to inhibit NO production by 50%).

Sourcing and Synthesis Overview

Obtaining this compound for research can be achieved through two primary routes: extraction from natural sources or chemical synthesis.

  • Natural Extraction: Industrially, calamenene is often isolated from the essential oils of plants like Croton cajucara through hydrodistillation, followed by purification steps to isolate the specific compound[1].

  • Chemical Synthesis: Total synthesis provides a reliable source of pure material. A common route starts from l-menthone and utilizes a ring-closing metathesis reaction with a Grubbs' catalyst as a key step[1][4].

G cluster_extraction Route 1: Natural Extraction cluster_synthesis Route 2: Chemical Synthesis start Goal: Obtain Pure this compound plant Plant Material (e.g., Croton cajucara) start->plant start_mat Starting Material (e.g., l-menthone) start->start_mat distill Hydrodistillation plant->distill purify Purification (e.g., Chromatography) distill->purify end_product Pure this compound purify->end_product reactions Multi-step Reactions (e.g., Grignard, RCM) start_mat->reactions syn_purify Purification reactions->syn_purify syn_purify->end_product

General Approaches for Sourcing this compound.

Conclusion and Future Directions

This compound presents a promising natural scaffold for the development of novel antimicrobial and anti-inflammatory drugs. Its reported biological activities warrant further, more detailed investigation. A critical next step for the research community is to perform systematic screening of the pure compound to establish definitive MIC and IC₅₀ values against a wide range of microbial pathogens and in various models of inflammation. Elucidating its precise molecular targets within the NF-κB and MAPK pathways will be crucial for mechanism-based drug design and optimization. The protocols provided herein offer a standardized framework for researchers to generate this essential data and advance the development of this compound-based therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (+)-Calamenene Yield from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of (+)-Calamenene from its natural sources. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction and purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

A1: this compound is a sesquiterpene found in the essential oils of various plants. Notable sources include Croton cajucara (red "sacaca"), where its derivative 7-hydroxycalamenene can be a major component, and various Cupressus species. For instance, the essential oil of Pelargonium graveolens (geranium) has been found to contain trans-Calamenene.

Q2: Which extraction method is most commonly used for obtaining this compound?

A2: Hydrodistillation is a widely employed method for extracting essential oils rich in sesquiterpenes like this compound from plant materials.[1] This technique involves co-distilling the plant material with water, where the steam carries the volatile compounds, which are then condensed and separated.

Q3: What are the key parameters to optimize for maximizing this compound yield during hydrodistillation?

A3: The primary parameters to optimize include extraction time, the ratio of plant material to water, and the preparation of the plant material (e.g., drying period). For example, a study on Cupressus torulosa essential oil found that an extraction time of over 5 hours and a material-to-liquid ratio of approximately 1:16 resulted in the highest yield.[2][3]

Q4: How can I purify this compound from the crude essential oil extract?

A4: Column chromatography is a standard and effective method for purifying specific compounds like this compound from a complex essential oil mixture. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (a solvent or solvent mixture).

Q5: What analytical techniques are used to identify and quantify this compound?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical method for identifying and quantifying volatile compounds like this compound in essential oil extracts.[2][3][4][5] This technique separates the components of the oil in a gas chromatograph and then provides mass spectra for each component, allowing for their precise identification and quantification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Essential Oil Yield 1. Inefficient extraction.2. Improper plant material preparation.3. Suboptimal extraction parameters.1. Ensure the plant material is appropriately sized (e.g., powdered or finely chopped) to maximize surface area.2. Optimize the hydrodistillation time; studies on similar plants suggest that yields can increase with time up to a certain point (e.g., 5 hours for Cupressus torulosa).[2][3]3. Adjust the plant material-to-water ratio; a higher water ratio may improve extraction efficiency.[2][3]4. Consider the optimal drying period for the plant material, as this can significantly impact yield.[2][3]
Low Concentration of this compound in the Essential Oil 1. Natural variation in the plant material (chemotype).2. Degradation of the compound during extraction.3. Co-extraction of other compounds in higher abundance.1. Source plant material from a reliable supplier with known chemotype, if possible. Research has shown significant variation in the chemical composition of essential oils from the same species.[1]2. Avoid excessive temperatures during extraction to prevent thermal degradation of sesquiterpenes.3. Optimize the extraction time, as the relative proportions of different compounds can change with prolonged distillation.
Poor Separation During Column Chromatography 1. Inappropriate solvent system (mobile phase).2. Incorrect stationary phase.3. Overloading the column.1. Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal mobile phase for separating this compound.2. Use a stationary phase appropriate for sesquiterpenes, such as silica gel.3. Ensure the amount of crude extract loaded onto the column does not exceed its separation capacity.
Co-elution of Impurities with this compound 1. Similar polarity of impurities and this compound.2. Inefficient fractionation.1. Employ a gradient elution during column chromatography, gradually changing the polarity of the mobile phase to improve separation.2. Collect smaller fractions during chromatography and analyze them by TLC or GC-MS to identify the purest fractions containing this compound.

Data Presentation

Table 1: Essential Oil Yield from Natural Sources Containing Calamenene or its Derivatives

Plant Source Extraction Method Average Essential Oil Yield (% w/w, dry basis) Key Calamenene-related Compound & Concentration
Croton cajucara (red morphotype leaves)Hydrodistillation0.65%7-hydroxycalamenene (28.4% - 37.5%)
Cupressus torulosa (needles)Hydrodistillation (Optimized)1.121% (predicted)Not specified for Calamenene
Pelargonium graveolens (geranium)Not specifiedNot specifiedtrans-Calamenene (13.2%)[6]

Experimental Protocols

Protocol 1: Hydrodistillation for Extraction of this compound-Rich Essential Oil

This protocol is a general guideline and should be optimized for the specific plant material being used.

  • Plant Material Preparation:

    • Air-dry the plant material (e.g., leaves, bark) in a well-ventilated area, protected from direct sunlight, for a period determined by optimization (e.g., 5 days for Cupressus torulosa).[2][3]

    • Grind the dried plant material to a coarse powder to increase the surface area for extraction.

  • Hydrodistillation Setup:

    • Place a known quantity of the powdered plant material into a round-bottom flask.

    • Add distilled water to the flask at an optimized ratio (e.g., 1:16 material-to-liquid ratio).[2][3]

    • Set up a Clevenger-type apparatus for hydrodistillation.

  • Extraction Process:

    • Heat the flask to boiling and maintain a steady rate of distillation.

    • Continue the hydrodistillation for an optimized duration (e.g., 4-5 hours).[1][5]

    • Collect the essential oil that separates from the aqueous distillate.

  • Post-Extraction:

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C until further analysis and purification.

Protocol 2: Purification of this compound using Silica Gel Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pack a glass column with the silica gel slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel bed.

    • Equilibrate the column by running the initial mobile phase through it.

  • Sample Loading:

    • Dissolve a known amount of the crude essential oil in a minimal volume of the initial mobile phase.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in increasing concentrations (gradient elution).

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the pure fractions containing the target compound.

  • Solvent Removal:

    • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material (e.g., Croton cajucara) preparation Drying & Grinding plant_material->preparation hydrodistillation Hydrodistillation preparation->hydrodistillation crude_oil Crude Essential Oil hydrodistillation->crude_oil column_chromatography Column Chromatography crude_oil->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pure_calamenene Purified this compound tlc_analysis->pure_calamenene gc_ms GC-MS Analysis pure_calamenene->gc_ms quantification Quantification gc_ms->quantification

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_workflow start Low Yield of This compound? check_oil_yield Is the overall essential oil yield low? start->check_oil_yield check_calamenene_conc Is the this compound concentration low? check_oil_yield->check_calamenene_conc No optimize_extraction Optimize Extraction Parameters: - Time - Material:Water Ratio - Particle Size check_oil_yield->optimize_extraction Yes check_plant_material Verify Plant Material: - Source/Chemotype - Storage Conditions check_calamenene_conc->check_plant_material Yes optimize_purification Optimize Purification: - Adjust Chromatography  Solvent System - Check for Degradation check_calamenene_conc->optimize_purification No

Caption: Troubleshooting decision tree for low this compound yield.

References

Overcoming low yield in the total synthesis of (+)-Calamenene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges during the total synthesis of (+)-Calamenene.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, categorized by key reaction steps.

Friedel-Crafts Acylation/Alkylation

Question: We are experiencing a low yield in the initial Friedel-Crafts reaction to form the aromatic core. What are the common causes and solutions?

Answer: Low yields in Friedel-Crafts reactions are frequently attributed to several factors. Catalyst deactivation, substrate or product instability under acidic conditions, and side reactions are primary concerns.

Troubleshooting Steps:

  • Catalyst Choice and Handling: Ensure the Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is fresh and anhydrous. Moisture will deactivate the catalyst. Consider using a milder Lewis acid or a solid acid catalyst to minimize side reactions.

  • Solvent Purity: Use a dry, inert solvent. Protic impurities can quench the catalyst and react with the acylating/alkylating agent.

  • Temperature Control: These reactions are often exothermic. Running the reaction at a lower temperature can help to suppress side reactions such as polyalkylation or rearrangement of the alkyl group.

  • Order of Addition: Adding the substrate to a pre-formed complex of the Lewis acid and the acylating/alkylating agent can sometimes improve yields by minimizing substrate degradation.

ParameterStandard ConditionOptimized Condition for Higher Yield
Catalyst 1.1 - 2.0 equiv. AlCl₃1.05 equiv. FeCl₃ or solid acid catalyst
Solvent Dichloromethane (DCM)Nitrobenzene or Carbon Disulfide (use with caution)
Temperature 0 °C to room temperature-20 °C to 0 °C
Reaction Time 2 - 24 hoursMonitor by TLC for completion to avoid product degradation
Robinson Annulation

Question: Our Robinson annulation step to form the bicyclic core is resulting in a mixture of products and a low yield of the desired enone. How can we optimize this?

Answer: The Robinson annulation is a powerful ring-forming reaction, but it can be prone to low yields due to the polymerization of methyl vinyl ketone (MVK) and competing side reactions.

Troubleshooting Steps:

  • MVK Stability: MVK is prone to polymerization, especially in the presence of a base. Use freshly distilled MVK or a precursor that generates MVK in situ.

  • Base Selection: The choice of base is critical. A weaker base (e.g., pyrrolidine/triethylamine) for the initial Michael addition can prevent polymerization. A stronger base (e.g., NaOMe, KOtBu) is then typically used for the subsequent intramolecular aldol condensation.

  • Reaction Conditions: Strict control of temperature and reaction time is crucial. The Michael addition is often performed at a lower temperature, followed by heating to facilitate the aldol condensation and dehydration.

  • Stepwise vs. One-Pot: Consider performing the Michael addition and the aldol condensation in a stepwise manner. Isolating the Michael adduct before proceeding to the cyclization can sometimes provide better overall yields.

ParameterCommon IssueRecommended Solution
Reagent MVK polymerizationUse freshly distilled MVK or an MVK precursor.
Base Strong base causing side reactionsUse a milder base for Michael addition (e.g., Et₃N).
Temperature Inconsistent temperature controlMaintain low temperature for Michael addition, then heat for cyclization.
Procedure Low yield in one-pot reactionAttempt a stepwise procedure with isolation of the Michael adduct.
Grignard Reaction for Tertiary Alcohol Formation

Question: The Grignard reaction to install the isopropyl group is giving us a low yield of the desired tertiary alcohol. What are the likely problems?

Answer: Low yields in Grignard reactions are often due to the presence of acidic protons, improper formation of the Grignard reagent, or steric hindrance.

Troubleshooting Steps:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards water and other protic sources. Ensure all glassware is oven-dried and solvents are rigorously dried.

  • Grignard Reagent Formation: Ensure the magnesium turnings are activated. Crushing them gently under an inert atmosphere before adding the alkyl halide can be beneficial. A small crystal of iodine can also be used as an initiator.

  • Substrate Purity: The ketone starting material must be free of acidic impurities.

  • Steric Hindrance: If the ketone is sterically hindered, the reaction may be sluggish. Using a more reactive Grignard reagent (e.g., organolithium) or a Lewis acid additive (e.g., CeCl₃) can sometimes improve yields.

ParameterStandard Reagent/ConditionAlternative for Improved Yield
Reagent Isopropylmagnesium bromideIsopropyllithium
Additive NoneCerium(III) chloride (Luche reduction conditions)
Solvent Diethyl ether or THFAnhydrous, freshly distilled THF
Temperature 0 °C to room temperature-78 °C to 0 °C for addition
Dehydration of Tertiary Alcohol

Question: We are struggling with the dehydration of the tertiary alcohol to form the final alkene. The yield is low and we observe multiple products. What can we do?

Answer: Dehydration of tertiary alcohols can lead to a mixture of regioisomers and is sometimes accompanied by rearrangements. The choice of dehydrating agent and reaction conditions is critical to favor the desired product.

Troubleshooting Steps:

  • Dehydrating Agent: Strong acids like sulfuric acid or phosphoric acid can lead to charring and side products. Milder reagents such as Martin's sulfurane, Burgess reagent, or phosphorus oxychloride in pyridine often provide better selectivity and yields.

  • Temperature Control: High temperatures can promote undesired rearrangements. It is often best to start at a low temperature and slowly warm the reaction until the starting material is consumed (as monitored by TLC).

  • Elimination of Side Products: The formation of exocyclic vs. endocyclic double bonds can be an issue. The choice of reagent can influence this selectivity. For example, phosphorus oxychloride in pyridine often favors the Zaitsev product (the more substituted alkene).

Dehydrating AgentTypical ConditionsCommon Issues
H₂SO₄ / H₃PO₄ High temperatureCharring, low yield, rearrangements
POCl₃ / Pyridine 0 °C to refluxCan be slow, pyridine can be difficult to remove
Martin's Sulfurane Room temperatureReagent is moisture sensitive
Burgess Reagent Mild heatingReagent can be expensive

Experimental Protocols

Detailed methodologies for key experimental steps will be provided here based on established literature syntheses. As a specific, high-yielding published synthesis of this compound with full experimental details was not identified in the search, a generalized protocol for a key transformation is provided as an example.

Generalized Protocol for Dehydration of a Tertiary Alcohol using POCl₃/Pyridine

  • Preparation: The tertiary alcohol (1.0 eq) is dissolved in anhydrous pyridine (10-20 volumes) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cooling: The solution is cooled to 0 °C in an ice-water bath.

  • Reagent Addition: Phosphorus oxychloride (POCl₃, 1.5 - 3.0 eq) is added dropwise to the stirred solution. The addition rate should be controlled to maintain the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, the mixture is carefully poured onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: The combined organic layers are washed successively with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Caption: A flowchart for systematically troubleshooting low-yield reactions.

Signaling Pathway for a Generic Lewis Acid Catalyzed Reaction

Lewis_Acid_Catalysis Substrate Substrate ActivatedComplex Activated Substrate-Catalyst Complex Substrate->ActivatedComplex Coordination Reagent Reagent Product Product Reagent->Product LewisAcid Lewis Acid (Catalyst) LewisAcid->ActivatedComplex ActivatedComplex->Product Reaction with Reagent CatalystRegen Regenerated Lewis Acid Product->CatalystRegen Release CatalystRegen->LewisAcid Catalytic Cycle

Caption: A simplified diagram of a Lewis acid-catalyzed reaction pathway.

Technical Support Center: Chiral HPLC Resolution of (+)-Calamenene Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chiral HPLC resolution of (+)-Calamenene enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your separation experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and example experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral stationary phase (CSP) is most suitable for separating Calamenene enantiomers?

A1: Polysaccharide-based CSPs, particularly those derived from amylose or cellulose, are generally the most effective for separating terpene enantiomers like Calamenene. Columns such as those with amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) coatings are a good starting point for method development.

Q2: What are the recommended starting mobile phase conditions for Calamenene enantiomer separation?

A2: For normal-phase chromatography on a polysaccharide-based CSP, a mobile phase consisting of a low percentage of an alcohol (e.g., isopropanol or ethanol) in an alkane (e.g., n-hexane or heptane) is a common starting point. A typical initial condition could be 98:2 (v/v) n-hexane:isopropanol.

Q3: My Calamenene enantiomers are co-eluting. What is the first parameter I should adjust?

A3: The first and most impactful parameter to adjust is the mobile phase composition. Decreasing the percentage of the alcohol modifier (e.g., from 2% isopropanol to 1% or 0.5%) will increase retention times and often improve resolution. If this is not effective, trying a different alcohol (e.g., switching from isopropanol to ethanol) can alter selectivity.

Q4: I am observing peak tailing. What are the likely causes and solutions?

A4: Peak tailing in chiral HPLC can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase. Ensure your sample concentration is not too high. If the problem persists, the addition of a small amount of a modifier to the mobile phase, such as a basic additive like diethylamine (DEA) for basic analytes or an acidic additive for acidic analytes, can sometimes improve peak shape, although this is less common for neutral terpenes like Calamenene. Also, check for column degradation.

Q5: Can temperature be used to optimize the separation of Calamenene enantiomers?

A5: Yes, temperature can influence chiral separations. Lowering the column temperature can sometimes increase the enantioselectivity of the stationary phase, leading to better resolution. Conversely, increasing the temperature can improve peak efficiency and reduce analysis time, but may decrease resolution. It is a parameter worth exploring once the mobile phase has been optimized.

Troubleshooting Guides

Issue 1: Poor or No Resolution of Enantiomers

dot graph TD{ rankdir="LR"; node[shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853", arrowhead=vee];

} caption: "Troubleshooting Workflow for Poor Resolution."

Symptoms:

  • A single, broad peak is observed where two peaks are expected.

  • Two peaks are present but have a resolution factor (Rs) significantly less than 1.5.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Mobile Phase Strength Decrease the percentage of the polar modifier (alcohol) in the mobile phase. For example, if using 2% isopropanol in hexane, try reducing it to 1% or 0.5%. This will increase retention and may improve separation.
Incorrect Choice of Alcohol Modifier The choice of alcohol can affect selectivity. If isopropanol is not providing resolution, try ethanol, or a combination of alcohols.
Unsuitable Chiral Stationary Phase (CSP) If mobile phase optimization does not yield satisfactory results, the chosen CSP may not be suitable for Calamenene. Screen other polysaccharide-based columns with different chiral selectors.
Elevated Column Temperature High temperatures can sometimes reduce enantioselectivity. Try running the separation at a lower temperature (e.g., 15-25 °C).
Issue 2: Peak Splitting or Tailing

dot graph TD{ rankdir="LR"; node[shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#EA4335", arrowhead=vee];

} caption: "Troubleshooting Workflow for Peak Shape Issues."

Symptoms:

  • Peaks exhibit a "shoulder" or are split into two.

  • Peaks have an asymmetrical shape with a pronounced tail.

Possible Causes and Solutions:

CauseRecommended Action
Column Overload The injected sample mass is too high for the column's capacity. Reduce the sample concentration and/or the injection volume.
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.
Column Contamination or Damage The column inlet frit may be partially blocked, or the stationary phase may be contaminated or degraded. Try flushing the column with a strong solvent (compatible with the CSP). If the problem persists, the column may need to be replaced. A guard column is recommended to protect the analytical column.
Extra-column Volume Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and distortion. Ensure that all connections are made with appropriate low-dead-volume tubing and fittings.

Experimental Protocols

The following is a suggested starting protocol for the chiral separation of this compound enantiomers based on methods used for structurally similar sesquiterpenes. Optimization will likely be necessary.

Recommended Chiral Stationary Phase:

  • Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AD-H, Lux Amylose-1, or equivalent)

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size

Table 1: Suggested HPLC Method Parameters

ParameterRecommended Starting ConditionNotes for Optimization
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)Adjust the ratio to optimize resolution. Lowering the isopropanol percentage will increase retention and may improve separation.
Flow Rate 1.0 mL/minCan be adjusted to balance analysis time and resolution. A lower flow rate may improve resolution.
Column Temperature 25 °C (Ambient)Can be varied between 15-40 °C to assess the effect on selectivity and efficiency.
Detection UV at 210 nmCalamenene has weak UV absorbance; a low wavelength is necessary. Ensure the mobile phase components do not have high absorbance at this wavelength.
Injection Volume 5-10 µLKeep the injection volume low to avoid column overload, especially with concentrated samples.
Sample Preparation Dissolve in mobile phaseTo avoid solvent mismatch effects, prepare the sample in the initial mobile phase composition.

dot graph G { rankdir="TB"; node[shape=rectangle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge[color="#202124"];

} caption: "General Experimental Workflow for Chiral HPLC of Calamenene."

Stability issues of (+)-Calamenene in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of (+)-Calamenene in various solvent systems. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving and storing this compound?

A1: Based on available data, this compound is soluble in alcohol. For laboratory purposes, ethanol or methanol are suitable choices for creating stock solutions. It exhibits very low solubility in water (approximately 0.1962 mg/L at 25°C), making aqueous solutions impractical for most applications. For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for both polar and nonpolar compounds and is miscible with water and cell culture media. However, it is crucial to determine the final concentration of DMSO in your experimental setup, as high concentrations can be cytotoxic.

Q2: What are the typical storage conditions for this compound solutions?

A2: To minimize degradation, this compound solutions, especially those in volatile organic solvents, should be stored at low temperatures, typically -20°C or -80°C, in tightly sealed, amber glass vials to protect from light and evaporation. The headspace in the vial should be minimized to reduce oxidation. For volatile analytical standards, it is recommended to cool the vials before transfer to minimize evaporative loss.

Q3: What are the potential degradation pathways for this compound?

A3: As an aromatic sesquiterpenoid, this compound is susceptible to oxidation and reduction reactions. Potential degradation products could include hydroxylated derivatives such as 7-Hydroxycalamenene from oxidation, and Dihydrocalamenene from reduction. The aromatic ring and the isopropyl group are potential sites for chemical modification under stress conditions.

Q4: How can I assess the stability of my this compound solution?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), is required. A forced degradation study is the standard approach to identify potential degradation products and validate the analytical method's ability to separate them from the parent compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in aqueous dilutions Low aqueous solubility of this compound.- Increase the proportion of organic co-solvent (e.g., ethanol, DMSO) in the final solution.- Perform a solubility test to determine the maximum achievable concentration in your specific aqueous buffer.- Consider using a different solvent system if high aqueous concentration is required.
Loss of compound concentration over time - Evaporation of a volatile solvent.- Adsorption to container walls.- Degradation of the compound.- Ensure vials are tightly sealed with appropriate caps (e.g., PTFE-lined).- Use silanized glass vials to minimize adsorption.- Store solutions at or below -20°C and protect from light.- Re-analyze the concentration of your stock solution periodically.
Appearance of unknown peaks in chromatogram Degradation of this compound.- Conduct a forced degradation study to identify potential degradation products.- Optimize the chromatographic method to ensure separation of the parent peak from all degradation peaks.- Review storage and handling procedures to minimize degradation.
Inconsistent results in biological assays - Instability of this compound in the assay medium.- Interaction with assay components.- Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, incubation time).- Prepare fresh dilutions from a stock solution immediately before each experiment.- Include appropriate solvent controls in your assays.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in methanol or ethanol at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed sample in the initial solvent for analysis.

  • Photolytic Degradation: Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) to UV light (254 nm) and visible light for a specified duration (e.g., 24 hours).

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a suitable analytical method (e.g., HPLC-UV or GC-MS).

  • The method should be capable of separating the intact this compound from any degradation products.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Calculate the percentage of degradation for each stress condition.

Protocol 2: Stability-Indicating HPLC Method

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of acetonitrile and water.

  • Start with a composition that provides good retention of this compound (e.g., 60% acetonitrile, 40% water).

  • Increase the acetonitrile concentration over time to elute more polar degradation products. Flow Rate: 1.0 mL/min Detection: UV at a wavelength where this compound has significant absorbance (e.g., 220 nm). Injection Volume: 10 µL Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂) stock->oxidation Apply Stress thermal Thermal Stress (80°C, solid) stock->thermal Apply Stress photo Photolytic Stress (UV/Vis Light) stock->photo Apply Stress hplc HPLC-UV or GC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Evaluation (% Degradation, Peak Purity) hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship compound This compound stability Stability compound->stability solvent Solvent System solvent->stability degradation Degradation Products stability->degradation storage Storage Conditions storage->stability method Analytical Method degradation->method method->stability

Caption: Factors influencing the stability assessment of this compound.

Addressing matrix effects in the quantification of (+)-Calamenene in complex samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of (+)-Calamenene in complex samples. It addresses common challenges related to matrix effects and offers detailed experimental protocols and data presentation strategies.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][2] This can lead to either ion suppression (underestimation of the analyte concentration) or ion enhancement (overestimation).[1][2] For a volatile sesquiterpene like this compound, matrix components can also affect its transfer from the GC inlet to the detector, a phenomenon known as the "matrix-induced chromatographic response enhancement," which can protect the analyte from thermal degradation and lead to higher responses compared to standards prepared in pure solvent.

Q2: What is the most suitable analytical technique for quantifying this compound?

A2: Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like this compound.[3] GC provides excellent separation of complex mixtures, and MS offers high sensitivity and selectivity for detection and quantification.

Q3: What are the first steps I should take to investigate if my sample matrix is affecting my this compound quantification?

A3: A good first step is to perform a matrix effect study. This typically involves comparing the signal response of this compound in a pure solvent standard to the response of a post-extraction spiked sample (a blank matrix extract to which a known amount of this compound is added). A significant difference in signal intensity indicates the presence of matrix effects.

Q4: What is an internal standard, and why is it crucial for accurate quantification?

A4: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, which is added in a known concentration to all samples, calibration standards, and quality controls.[4] It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.

Q5: What is the ideal internal standard for this compound analysis?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as deuterated this compound.[5][6] This is because it has nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte, providing the most accurate correction for matrix effects and other variations. However, deuterated this compound is not readily commercially available.

Q6: Since a deuterated internal standard for this compound is unavailable, what are the best alternatives?

A6: When a deuterated internal standard is not available, a structural analog can be used. Key characteristics of a good structural analog IS include:

  • Similar chemical structure and functional groups.

  • Similar volatility and chromatographic retention time.

  • Not naturally present in the samples.

  • Commercially available in high purity.

For this compound, other sesquiterpenes that are not expected to be in the sample, such as cedrene or longifolene , could be considered. It is essential to validate the chosen internal standard to ensure it behaves similarly to this compound in the analytical system.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor peak shape (tailing or fronting) for this compound Active sites in the GC inlet or column; improper column installation; sample overload.Use a deactivated inlet liner; ensure proper column installation and conditioning; dilute the sample.
Inconsistent results and poor reproducibility Variability in sample preparation; inconsistent injection volume; instrument instability; significant matrix effects.Use an internal standard; automate sample preparation and injection if possible; perform regular instrument maintenance and calibration; employ matrix-matched calibration or standard addition.
Low recovery of this compound Inefficient extraction from the sample matrix; degradation of the analyte during sample processing or injection.Optimize the extraction method (e.g., solvent, time, temperature); use a milder extraction technique like Solid-Phase Microextraction (SPME); use analyte protectants in the GC inlet.
High background noise or interfering peaks Contamination from solvents, glassware, or the sample matrix itself.Use high-purity solvents; thoroughly clean all glassware; perform a sample cleanup step (e.g., Solid-Phase Extraction - SPE) to remove interfering compounds.
Suspected ion suppression or enhancement Co-eluting matrix components affecting ionization in the MS source.Improve chromatographic separation to resolve this compound from interfering peaks; perform a sample cleanup; use matrix-matched calibration or the standard addition method.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples such as plasma, serum, or aqueous extracts.

  • Sample Collection: Collect the sample and store it appropriately to prevent degradation of this compound.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., a structural analog like cedrene) to a measured volume of the sample.

  • Extraction:

    • Add a water-immiscible organic solvent (e.g., hexane or diethyl ether) to the sample in a 2:1 (v/v) ratio.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation: Carefully transfer the organic layer to a clean vial and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

Protocol 2: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free technique ideal for volatile compounds like this compound in solid or liquid samples.

  • Sample Preparation: Place a precisely weighed or measured amount of the sample into a headspace vial.

  • Internal Standard Addition: Add the internal standard solution directly to the sample.

  • Equilibration: Seal the vial and place it in a heated agitator (e.g., at 60°C for 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Extraction: Expose a SPME fiber (e.g., with a Polydimethylsiloxane/Divinylbenzene - PDMS/DVB coating) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.

  • Desorption: Retract the fiber and insert it into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the analytical column.

Protocol 3: GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 60°C (hold for 2 minutes), ramp to 180°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 minutes).

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a quantifier and at least two qualifier ions for this compound and the internal standard. A full scan mode can be used for initial identification.

Quantitative Data Presentation

Clear and structured presentation of quantitative data is essential for comparison and interpretation.

Table 1: Comparison of Calibration Strategies for this compound Quantification in a Plant Extract Matrix

Calibration MethodConcentration Range (µg/mL)Accuracy (%)Precision (RSD%)
Solvent-Based Calibration 0.1 - 100.99513512.5
Matrix-Matched Calibration 0.1 - 100.99998.74.2
Standard Addition 0.5 - 50.998101.23.8

This table illustrates how different calibration methods can impact the accuracy and precision of results, with matrix-matched and standard addition methods providing more reliable data in the presence of matrix effects.

Table 2: Recovery of this compound from Different Matrices using LLE and SPME

Sample MatrixSample Preparation MethodRecovery (%)Precision (RSD%)
Human Plasma LLE85.26.8
Human Plasma HS-SPME92.55.1
Soil LLE78.98.2
Soil HS-SPME88.16.5
Herbal Extract LLE90.34.9
Herbal Extract HS-SPME95.73.7

This table demonstrates the efficiency of different sample preparation techniques for various complex matrices, highlighting the often higher and more consistent recoveries with SPME for volatile compounds.

Visualizations

Troubleshooting_Matrix_Effects cluster_start Start: Inaccurate Quantification of this compound cluster_investigation Investigation Phase cluster_solutions Mitigation Strategies cluster_end Goal: Accurate Quantification start Inaccurate Results assess_matrix_effect Assess Matrix Effect (Post-extraction Spike vs. Solvent Standard) start->assess_matrix_effect Begin Troubleshooting evaluate_recovery Evaluate Analyte Recovery (Pre- vs. Post-extraction Spike) assess_matrix_effect->evaluate_recovery Matrix Effect Confirmed end_node Accurate & Precise Results assess_matrix_effect->end_node No Significant Matrix Effect sample_prep Optimize Sample Preparation (e.g., SPE, SPME) evaluate_recovery->sample_prep Low Recovery internal_std Use Appropriate Internal Standard (Deuterated or Structural Analog) evaluate_recovery->internal_std Acceptable Recovery, Inconsistent Results sample_prep->internal_std calibration Implement Advanced Calibration (Matrix-Matched or Standard Addition) internal_std->calibration calibration->end_node Validation Passed

Caption: Troubleshooting workflow for addressing matrix effects.

Sample_Preparation_Workflow cluster_sample Sample Handling cluster_extraction Extraction cluster_analysis Analysis sample Complex Sample (e.g., Plasma, Plant Extract) add_is Spike with Internal Standard sample->add_is lle Liquid-Liquid Extraction (LLE) add_is->lle Choice 1 spme Solid-Phase Microextraction (SPME) add_is->spme Choice 2 gcms GC-MS Analysis lle->gcms spme->gcms data Data Processing & Quantification gcms->data

Caption: General sample preparation workflow for this compound analysis.

Calibration_Logic cluster_methods Calibration Methods cluster_decision Decision Logic cluster_recommendation Recommendation solvent Solvent-Based Calibration (Analyte in pure solvent) decision Is Matrix Effect Present? matrix_matched Matrix-Matched Calibration (Analyte in blank matrix extract) use_advanced Use Matrix-Matched or Standard Addition (Complex matrices) std_addition Standard Addition (Analyte added to each sample) use_solvent Use Solvent-Based (Simple matrices) decision->use_solvent No decision->use_advanced Yes

Caption: Logic for selecting an appropriate calibration method.

References

Refinement of purification protocols for high-purity (+)-Calamenene isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the refinement of purification protocols for high-purity (+)-Calamenene. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during the experimental isolation of this sesquiterpene.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for isolating this compound?

A1: this compound is a naturally occurring sesquiterpene found in the essential oils of various plants. A common source for its isolation is the essential oil derived from plants such as Dysoxylum malabaricum. The initial step typically involves the extraction of the essential oil from the plant material, often through methods like steam distillation.

Q2: What is a general overview of the purification workflow for this compound?

A2: A typical workflow starts with the crude essential oil. This complex mixture is first subjected to a preliminary separation technique like flash column chromatography over silica gel to separate fractions based on polarity. Fractions enriched with Calamenene are then further purified, often using High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC, to isolate the specific (+)-enantiomer from other stereoisomers.

Q3: Why is chiral chromatography necessary for isolating this compound?

A3: Calamenene exists as different stereoisomers, including enantiomers ((+) and (-)) and diastereomers (cis and trans). These isomers often have very similar physical properties, making their separation by standard chromatographic techniques challenging. Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and the isolation of the desired high-purity this compound.

Q4: What analytical techniques are used to assess the purity and identify this compound?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for analyzing the composition of the essential oil and the purified fractions. It helps in identifying Calamenene isomers based on their mass spectra and retention times. Chiral GC or HPLC is used to determine the enantiomeric excess of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is employed for structural confirmation of the final purified compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor separation of Calamenene isomers during silica gel column chromatography.
  • Symptom: Fractions collected from the column show a mixture of cis- and trans-Calamenene, or Calamenene co-elutes with other compounds of similar polarity.

  • Possible Causes & Solutions:

    • Inappropriate Solvent System: The polarity of the eluent may not be optimal for separating the isomers.

      • Solution: Systematically vary the solvent polarity. Start with a non-polar solvent like n-hexane and gradually increase the polarity by adding small percentages of a slightly more polar solvent like ethyl acetate or diethyl ether. Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column to find the optimal separation window.

    • Improper Column Packing: An unevenly packed column can lead to band broadening and poor resolution.

      • Solution: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. Allow the silica gel to settle completely before loading the sample. A layer of sand on top of the silica gel can help prevent disturbance of the stationary phase during solvent addition.

    • Column Overloading: Loading too much sample onto the column can exceed its separation capacity.

      • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. For difficult separations, a lower sample-to-adsorbent ratio is recommended.

Issue 2: Failure to separate this compound and (-)-Calamenene using chiral HPLC.
  • Symptom: A single peak is observed in the chromatogram, or the resolution between the enantiomer peaks is very poor.

  • Possible Causes & Solutions:

    • Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be effective for resolving Calamenene enantiomers.

      • Solution: Screen different types of chiral columns. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point for terpene separations.

    • Suboptimal Mobile Phase: The composition of the mobile phase significantly impacts chiral recognition.

      • Solution: Method development for chiral HPLC often involves testing various mobile phases. For normal-phase chiral chromatography, mixtures of alkanes (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol) are common. The type and percentage of the alcohol modifier can dramatically affect the separation. For reversed-phase chiral chromatography, mixtures of water or buffers with acetonitrile or methanol are used.

    • Low Temperature: Temperature can influence the interactions between the analyte and the CSP.

      • Solution: Running the chiral HPLC at a lower temperature can sometimes enhance the enantioselectivity and improve resolution.

Issue 3: Low yield of purified this compound.
  • Symptom: The final amount of high-purity this compound is significantly lower than expected based on the initial crude extract.

  • Possible Causes & Solutions:

    • Loss during extraction: Inefficient extraction from the plant material.

      • Solution: Optimize the steam distillation or solvent extraction parameters, such as extraction time and temperature, to maximize the yield of the essential oil.

    • Loss during chromatographic steps: The compound may be irreversibly adsorbed onto the silica gel or lost across many fractions with low concentrations.

      • Solution: Monitor the column chromatography closely using TLC to ensure all fractions containing the target compound are collected. Avoid using highly active silica gel which might lead to compound degradation. After purification, ensure complete evaporation of solvents under reduced pressure and at a low temperature to prevent loss of the volatile product.

    • Degradation of the compound: this compound may be sensitive to heat, light, or acidic conditions.

      • Solution: Handle the compound with care, protecting it from excessive heat and light. Use neutral and high-purity solvents for chromatography.

Quantitative Data Summary

The following table summarizes typical, albeit illustrative, quantitative data that might be obtained during the purification of this compound. Actual values will vary depending on the plant source and the specific experimental conditions.

Purification StepStarting MaterialProductYield (%)Purity (%)
Steam Distillation Dried Plant Material (e.g., Dysoxylum malabaricum)Crude Essential Oil1-3~10-20% Calamenene isomers
Silica Gel Column Chromatography Crude Essential OilEnriched Calamenene Fraction60-80 (from crude oil)~70-85% Calamenene isomers
Chiral HPLC Enriched Calamenene FractionHigh-Purity this compound30-50 (from enriched fraction)>98%

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for Enrichment of Calamenene Isomers
  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude essential oil to be purified.

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., n-hexane).

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.

    • Allow the silica gel to settle, and then add a thin layer of sand on top.

    • Pre-elute the column with the starting mobile phase until the packing is stable.

  • Sample Loading:

    • Dissolve the crude essential oil in a minimal amount of the starting mobile phase.

    • Carefully load the sample onto the top of the sand layer using a pipette.

    • Allow the sample to adsorb onto the stationary phase by draining the solvent to the level of the sand.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane).

    • Gradually increase the solvent polarity by introducing a more polar solvent (e.g., a gradient of 0-10% ethyl acetate in n-hexane).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or GC-MS to identify those containing Calamenene isomers.

    • Combine the fractions that are rich in the target compounds.

    • Evaporate the solvent under reduced pressure to obtain the enriched Calamenene fraction.

Protocol 2: Chiral HPLC for Isolation of this compound
  • System Preparation:

    • Equip an HPLC system with a suitable chiral column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Prepare the mobile phase, for example, a mixture of n-hexane and isopropanol (e.g., 99:1 v/v). Degas the mobile phase before use.

    • Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation and Injection:

    • Dissolve the enriched Calamenene fraction in the mobile phase to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter.

    • Inject a specific volume of the sample onto the column.

  • Chromatographic Separation:

    • Run the separation under isocratic conditions.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

    • Identify the peaks corresponding to this compound and (-)-Calamenene based on their retention times (comparison with a standard if available, or by collecting and analyzing each peak).

  • Fraction Collection and Recovery:

    • Collect the fraction corresponding to the this compound peak.

    • Evaporate the solvent from the collected fraction under a stream of nitrogen or using a rotary evaporator at low temperature to obtain the high-purity this compound.

Visualizations

experimental_workflow start Plant Material (e.g., Dysoxylum malabaricum) extraction Steam Distillation start->extraction crude_oil Crude Essential Oil extraction->crude_oil column_chrom Silica Gel Column Chromatography crude_oil->column_chrom analysis1 GC-MS Analysis (Composition) crude_oil->analysis1 enriched_fraction Enriched Calamenene Fraction column_chrom->enriched_fraction analysis2 TLC/GC-MS Analysis (Fraction Selection) column_chrom->analysis2 chiral_hplc Chiral HPLC enriched_fraction->chiral_hplc pure_product High-Purity this compound chiral_hplc->pure_product analysis3 Chiral GC/HPLC & NMR (Purity & Structure) pure_product->analysis3

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic start Poor Separation of Isomers? cause1 Inappropriate Solvent System? start->cause1 Yes cause2 Improper Column Packing? start->cause2 Yes cause3 Column Overloading? start->cause3 Yes solution1 Optimize Solvent Polarity (TLC) cause1->solution1 solution2 Repack Column (Slurry Method) cause2->solution2 solution3 Reduce Sample Load cause3->solution3

Caption: Troubleshooting logic for poor isomer separation.

Technical Support Center: (+)-Calamenene Solubility for In Vitro Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with (+)-Calamenene in in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound is a bicyclic sesquiterpene, a class of natural compounds known for their diverse biological activities, including potential anti-inflammatory, antimicrobial, and cytotoxic effects. Its chemical structure makes it highly lipophilic (fat-soluble) and consequently, poorly soluble in aqueous solutions like cell culture media. This low aqueous solubility can lead to precipitation of the compound, resulting in inaccurate dosing and unreliable experimental outcomes.

Q2: What is the recommended solvent for dissolving this compound for in vitro studies?

Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing stock solutions of this compound and other lipophilic compounds for in vitro bioassays. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.

Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A final DMSO concentration of 0.1% to 0.5% (v/v) is generally considered safe for most cell lines. However, it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the chosen DMSO concentration.

Q4: My this compound precipitates when I add it to the cell culture medium. What can I do?

Precipitation is a common issue with lipophilic compounds. Please refer to the Troubleshooting Guide below for a step-by-step approach to address this problem.

Q5: Are there any alternative solvents or methods to improve the solubility of this compound?

While DMSO is the primary choice, other strategies for enhancing the solubility of poorly soluble drugs that could be explored include the use of co-solvents (e.g., ethanol, polyethylene glycol), or formulation approaches like complexation with cyclodextrins or encapsulation in nanoparticles. However, these methods require careful validation to ensure the formulation itself does not interfere with the bioassay. For most standard in vitro screening, optimizing the DMSO-based protocol is the most straightforward approach.

Troubleshooting Guide: Precipitate Formation in Cell Culture Media

This guide provides a systematic approach to resolving issues with this compound precipitation during your in vitro experiments.

Problem: this compound precipitates out of solution upon dilution in aqueous cell culture medium.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Stock solution concentration is too high. Prepare a new, lower concentration stock solution of this compound in 100% DMSO. A common starting point for a stock solution is 10-20 mM.
Final assay concentration is too high. Lower the final concentration of this compound in your assay. The effective concentration may be lower than the solubility limit in the final medium.
Inadequate mixing during dilution. 1. Warm the cell culture medium to 37°C before adding the this compound stock solution. 2. Vortex the DMSO stock solution immediately before use. 3. Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling the tube to ensure rapid and uniform dispersion. 4. Do not add the aqueous medium to the DMSO stock; always add the DMSO stock to the aqueous medium.
Presence of serum in the medium. Components in fetal bovine serum (FBS) can sometimes interact with lipophilic compounds and affect their solubility. Try preparing the final dilution in serum-free medium first, and then adding this solution to cells with their complete growth medium.
Temperature fluctuations. Maintain a consistent temperature of 37°C throughout the dilution process and during the assay. Cold temperatures can decrease the solubility of lipophilic compounds.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₅H₂₂[1]
Molecular Weight 202.34 g/mol [1]
Water Solubility Very low (estimated at 0.1962 mg/L at 25°C)[2]
logP (Octanol-Water Partition Coefficient) ~6.025 (estimated)[2]
Solubility in other solvents Soluble in alcohol[2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution
  • Materials:

    • This compound (solid)

    • 100% sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Calculate the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 10 mM).

    • Weigh the this compound accurately in a sterile microcentrifuge tube.

    • Add the calculated volume of 100% DMSO to the tube.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol for Diluting this compound Stock Solution into Cell Culture Medium
  • Materials:

    • This compound stock solution in DMSO

    • Sterile cell culture medium (with or without serum, as required by the experiment), pre-warmed to 37°C

    • Sterile conical tubes or microcentrifuge tubes

  • Procedure:

    • Determine the final concentration of this compound required for your assay.

    • Calculate the volume of the stock solution needed to achieve the final concentration. Ensure the final DMSO concentration does not exceed the tolerance limit of your cells (typically ≤ 0.5%).

    • In a sterile tube, add the required volume of pre-warmed cell culture medium.

    • While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.

    • Continue to mix for a few seconds to ensure homogeneity.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, refer to the Troubleshooting Guide.

    • Use the final working solution immediately to treat your cells.

Potential Signaling Pathways Modulated by Sesquiterpenes

Based on studies of sesquiterpenes, including those with a cadinane skeleton similar to this compound, the following signaling pathways are potential targets for its biological activity.

experimental_workflow cluster_solubilization Solubilization Workflow start This compound (Solid) stock Prepare Stock Solution (in 100% DMSO) start->stock Dissolve dilution Serial Dilution (in Culture Medium) stock->dilution Dilute final Final Working Solution (for Bioassay) dilution->final Prepare

Caption: A typical workflow for the solubilization of this compound for in vitro bioassays.

nfkb_pathway cluster_nfkb Potential Inhibition of NF-κB Pathway ligand Inflammatory Stimulus (e.g., LPS) receptor Receptor ligand->receptor ikk IKK Complex receptor->ikk Activates calamenene This compound calamenene->ikk Inhibits? ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb Releases nucleus Nucleus nfkb->nucleus Translocates genes Pro-inflammatory Gene Expression nucleus->genes Induces

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

mapk_pathway cluster_mapk Potential Modulation of MAPK Pathway stimulus External Stimuli ras Ras stimulus->ras calamenene This compound calamenene->ras Modulates? raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates response Cellular Response (Proliferation, etc.) erk->response Induces

References

Optimization of reaction conditions for the derivatization of (+)-Calamenene

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of (+)-Calamenene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for derivatizing the aromatic ring of this compound?

A1: The aromatic ring of this compound is amenable to various electrophilic aromatic substitution reactions. The most common derivatization strategies include:

  • Friedel-Crafts Acylation/Alkylation: To introduce acyl or alkyl groups. Acylation is often preferred as it is less prone to polysubstitution and rearrangement.

  • Nitration: To add a nitro group (-NO₂), which can be subsequently reduced to an amine for further functionalization.

  • Halogenation: To introduce bromine, chlorine, or iodine atoms, which are useful handles for cross-coupling reactions.

  • Formylation: To introduce a formyl group (-CHO), for example, through the Vilsmeier-Haack reaction.

Q2: How does the existing substitution on this compound's aromatic ring affect the regioselectivity of derivatization?

A2: The aromatic ring of this compound has two alkyl substituents (a methyl group and the dihydro-naphthalene ring system), both of which are ortho-, para-directing and activating. Steric hindrance from the bulky isopropyl and methyl groups on the adjacent aliphatic ring will significantly influence the position of substitution. Electrophilic attack is most likely to occur at the positions ortho or para to the existing methyl group that are least sterically hindered.

Q3: Which analytical techniques are recommended for monitoring reaction progress and characterizing the derivatives?

A3: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the consumption of starting material and formation of products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the conversion rate and identify the mass of the products, helping to confirm a successful derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure elucidation of the final derivative and for determining isomeric purity.

  • Chiral High-Performance Liquid Chromatography (HPLC): To confirm that the stereochemistry of the chiral centers has not been compromised during the reaction.

Experimental Workflow for Derivatization

The following diagram outlines a general workflow for the derivatization of this compound, from initial setup to final product analysis.

G General Experimental Workflow for this compound Derivatization cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start 1. Reagent & Glassware Preparation (Dry & Inert Atmosphere) react_setup 2. Reaction Setup (Add this compound & Solvent) start->react_setup reagent_add 3. Add Derivatizing Agent & Catalyst (e.g., Lewis Acid) (Controlled Temperature) react_setup->reagent_add monitoring 4. Monitor Reaction (TLC / GC-MS) reagent_add->monitoring quench 5. Reaction Quenching (e.g., Ice Water) monitoring->quench Upon Completion extract 6. Extraction & Washing quench->extract purify 7. Purification (Column Chromatography) extract->purify characterize 8. Characterization (NMR, MS, HPLC) purify->characterize finish End Product characterize->finish

Caption: A typical experimental workflow for the derivatization of this compound.

Troubleshooting Guide: Friedel-Crafts Acylation

This guide addresses common issues encountered during the Friedel-Crafts acylation of this compound with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Problem / ObservationPotential Cause(s)Suggested Solution(s)
No or Low Yield 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) may have been deactivated by moisture. 2. Insufficient Temperature: The activation energy for the reaction was not met. 3. Poor Quality Reagents: Degradation of acetyl chloride or this compound.1. Use freshly opened or sublimed AlCl₃. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). 2. Gradually increase the reaction temperature. First, try running the reaction at room temperature, then gently heat to 40-50°C. 3. Use freshly distilled acetyl chloride and verify the purity of the starting material via NMR or GC-MS.
Recovery of Starting Material 1. Insufficient Catalyst: Not enough Lewis acid to activate the electrophile. 2. Short Reaction Time: The reaction was stopped before it reached completion.1. Increase the stoichiometry of the Lewis acid from 1.1 equivalents to 1.5 or 2.0 equivalents. 2. Extend the reaction time and monitor carefully using TLC until the starting material spot has disappeared.
Multiple Products Observed 1. Isomer Formation: Acylation occurred at multiple positions on the aromatic ring. 2. Polysubstitution: More than one acetyl group was added to the ring. 3. Side Reactions: Undesired reactions, such as dealkylation, may have occurred.1. Lower the reaction temperature to improve regioselectivity. Screen different Lewis acids (e.g., SnCl₄, TiCl₄, ZnCl₂) which can offer different selectivity profiles. 2. Use a milder Lewis acid and ensure the stoichiometry of the acylating agent is not excessive (use 1.0-1.1 equivalents). 3. Use a milder Lewis acid and lower reaction temperatures. Strong Lewis acids like AlCl₃ can sometimes promote side reactions.
Product Degradation 1. Harsh Workup: The product might be sensitive to the acidic or basic conditions during workup. 2. Product Instability: The derivative itself may be unstable on silica gel during purification.1. Use a milder quenching procedure, such as slowly pouring the reaction mixture onto crushed ice with dilute HCl. Ensure extraction is performed promptly. 2. Try purifying with a different stationary phase like alumina (neutral or basic) or consider distillation if the product is thermally stable.

Logical Troubleshooting Workflow

If an experiment fails, this decision tree can help diagnose the potential cause.

G Troubleshooting Logic for Derivatization Reactions start Analyze Crude Reaction Mixture (TLC, GC-MS) obs1 Only Starting Material (SM) is Present start->obs1 obs2 SM + Multiple New Spots start->obs2 obs3 SM + One Major Product Spot start->obs3 obs4 Complex Mixture / Baseline Material start->obs4 cause1 Problem: No Reaction - Inactive Catalyst - Low Temperature - Poor Reagents obs1->cause1 cause2 Problem: Poor Selectivity - Wrong Temperature - Wrong Catalyst - Stoichiometry Issue obs2->cause2 cause3 Problem: Incomplete Conversion - Insufficient Time - Insufficient Catalyst obs3->cause3 cause4 Problem: Degradation - Harsh Conditions - Unstable Product obs4->cause4 sol1 Solution: - Check Reagent Quality - Use Fresh/More Catalyst - Increase Temperature cause1->sol1 sol2 Solution: - Lower Temperature - Screen Catalysts - Adjust Stoichiometry cause2->sol2 sol3 Solution: - Extend Reaction Time - Increase Catalyst Amount cause3->sol3 sol4 Solution: - Use Milder Conditions - Modify Workup/Purification cause4->sol4

Caption: A decision tree for troubleshooting common derivatization issues.

Detailed Experimental Protocol: Friedel-Crafts Acylation of this compound

Objective: To synthesize an acetyl derivative of this compound via Friedel-Crafts acylation.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Acetyl Chloride (CH₃COCl) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Setup: Add this compound (1.0 eq) and anhydrous DCM to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Catalyst Addition: Slowly add anhydrous AlCl₃ (1.2 eq) to the stirred solution. The mixture may change color.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly quench the reaction by carefully adding it to a beaker of crushed ice and 1M HCl.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure acetylated this compound derivative.

  • Characterization: Confirm the structure and purity of the final product using NMR, GC-MS, and HPLC.

Validation & Comparative

The Antimicrobial Potential of (+)-Calamenene: A Comparative Analysis Against Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. Among the vast repository of natural products, sesquiterpenes have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of the antimicrobial potential of (+)-Calamenene and its isomers against clinically relevant resistant bacterial strains, drawing upon available scientific data.

While direct studies on the antimicrobial activity of this compound against a broad spectrum of resistant bacteria are limited, research on its isomers and related compounds provides valuable insights. This guide synthesizes the existing evidence, presenting a comparative overview and detailed experimental methodologies to aid in the evaluation of this compound for further investigation.

Comparative Antimicrobial Activity

Data on the antimicrobial efficacy of calamenene isomers is still emerging. However, studies on essential oils containing these compounds, and on related sesquiterpenes, allow for a preliminary comparison. One study identified trans-Calamenene as a constituent (13.2%) of Geranium oil (Pelargonium graveolens), which demonstrated activity against Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) of the complete essential oil against S. aureus was reported as 0.4 μg/mL[1]. It is important to note that this MIC value reflects the synergistic or additive effects of all components in the oil, and not the activity of trans-Calamenene alone.

To provide a comparative perspective, the following table summarizes the MIC values of various antimicrobial agents against resistant strains, including data on other sesquiterpenes where direct data for calamenene is unavailable.

Antimicrobial AgentResistant StrainMIC (μg/mL)Reference
Geranium Oil (trans-Calamenene constituent)Staphylococcus aureus0.4[1]
Sesquiterpene Lactone (Cnicin)Methicillin-Resistant Staphylococcus aureus (MRSA)50[2]
Sesquiterpene (Compound 6 from Illicium simonsii)Methicillin-Resistant Staphylococcus aureus (MRSA)2-8[3]
Sesquiterpene (Compound 7 from Illicium simonsii)Methicillin-Resistant Staphylococcus aureus (MRSA)2-8[3]

Experimental Protocols

To ensure the reproducibility and validation of antimicrobial activity findings, detailed experimental protocols are crucial. The following sections outline the standard methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Workflow for MIC Determination:

MIC_Workflow A Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) C Add bacterial inoculum to each well A->C B Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate B->C D Include positive (no drug) and negative (no bacteria) controls C->D E Incubate plates at 37°C for 18-24 hours D->E F Visually assess for turbidity or use an indicator to determine growth E->F G MIC is the lowest concentration with no visible growth F->G

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: The antimicrobial agent, in this case, this compound, is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (containing medium and inoculum but no antimicrobial agent) and a negative control well (containing medium only) are included on each plate.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Determination

Following the MIC determination, the MBC can be ascertained to understand if the compound is bactericidal or bacteriostatic.

Workflow for MBC Determination:

MBC_Workflow A Select wells from the MIC plate showing no visible growth B Aliquot a small volume (e.g., 10 µL) from each selected well A->B C Plate the aliquots onto an appropriate agar medium B->C D Incubate the agar plates at 37°C for 24-48 hours C->D E Count the number of colonies on each plate D->E F MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum E->F Mechanism_of_Action cluster_bacterium Bacterial Cell Cell_Membrane Cell_Membrane Leakage Leakage of Intracellular Components Cell_Membrane->Leakage Cytoplasm Cytoplasm Calamenene Calamenene Disruption Membrane Disruption Calamenene->Disruption Disruption->Cell_Membrane Leakage->Cytoplasm Cell_Death Cell Death Leakage->Cell_Death

References

Comparative Biological Activity of (+)-Calamenene and (-)-Calamenene: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of the enantiomers (+)-Calamenene and (-)-Calamenene. While calamenene, as a general chemical entity, has been identified as a component of various essential oils with demonstrated antimicrobial and antioxidant properties, studies that differentiate the biological effects of its specific stereoisomers are exceedingly rare. This guide summarizes the available, albeit limited, information and highlights the need for further research to elucidate the enantioselective bioactivities of these compounds.

Cytotoxicity and Antiproliferative Effects

Direct comparative data on the cytotoxicity of this compound and (-)-Calamenene is not currently available in published literature. However, a study on a derivative of (-)-Calamenene, specifically (7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl ester , also known as dryofraterpene A , has demonstrated significant antiproliferative activity against a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxicity of Dryofraterpene A (a (-)-Calamenene derivative) [1]

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Cancer8.7 ± 0.9
MCF7Breast Cancer7.5 ± 0.8
HepG2Liver Cancer9.2 ± 1.1
HeLaCervical Cancer6.8 ± 0.7
PC-3Prostate Cancer10.1 ± 1.2

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

It is crucial to note that these findings pertain to a hydroxylated and esterified derivative of (-)-Calamenene. The presence of these functional groups can significantly alter the biological activity of the parent compound. Therefore, these results cannot be directly extrapolated to (-)-Calamenene itself, and no corresponding data for a this compound derivative or the parent enantiomer is available for comparison.

Antimicrobial and Antioxidant Activities

Several studies have reported the antimicrobial and antioxidant properties of essential oils containing calamenene. For instance, essential oils rich in 7-hydroxycalamenene have shown potent activity against various pathogenic microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[2][3] However, these studies do not specify the enantiomeric composition of the calamenene present in the oils. The observed activities are likely a result of the synergistic or additive effects of multiple components within the essential oil, making it impossible to attribute a specific level of activity to either (+)- or (-)-Calamenene.

The principle of enantioselectivity in pharmacology suggests that the two enantiomers of calamenene are likely to exhibit different biological activities. Stereoisomers can interact differently with chiral biological molecules such as enzymes and receptors, leading to variations in efficacy and potency. The lack of specific research into the individual calamenene enantiomers represents a significant knowledge gap in the field of natural product pharmacology.

Experimental Protocols

While direct comparative experimental data is absent, the following are generalized protocols for the types of assays that would be necessary to conduct a comparative study of (+)- and (-)-Calamenene.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, can be determined using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare stock solutions of This compound and (-)-Calamenene C Perform serial dilutions of each enantiomer in a 96-well plate A->C B Culture microbial strains (e.g., S. aureus, E. coli) D Inoculate wells with a standardized microbial suspension B->D C->D E Incubate plates under appropriate conditions D->E F Visually assess for turbidity or use a plate reader E->F G Determine the lowest concentration with no visible growth (MIC) F->G

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Signaling Pathways

Currently, there is no available research that elucidates the specific signaling pathways modulated by either this compound or (-)-Calamenene. To investigate this, future studies could employ techniques such as transcriptomics (RNA-seq), proteomics, and phosphoproteomics to identify genes and proteins that are differentially expressed or phosphorylated upon treatment with each enantiomer. This would provide insights into the molecular mechanisms underlying their potential biological activities.

Hypothetical Signaling Pathway Investigation

Signaling_Pathway_Investigation cluster_omics Omics Analysis A Treat cells with This compound or (-)-Calamenene B Isolate RNA, protein, and phosphoproteins A->B C RNA-seq B->C D Proteomics B->D E Phosphoproteomics B->E F Bioinformatics analysis to identify differentially expressed/phosphorylated genes and proteins C->F D->F E->F G Pathway enrichment analysis to identify affected signaling pathways F->G H Validation of key pathway components (e.g., Western blot, qPCR) G->H

References

A Comparative Analysis of the Efficacy of (+)-Calamenene and Other Natural Sesquiterpenes

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the biological activities of (+)-Calamenene in comparison to other notable natural sesquiterpenes, supported by available experimental data and methodologies.

This guide provides a comparative overview of the efficacy of this compound and other well-documented natural sesquiterpenes, focusing on their antimicrobial, anti-inflammatory, and cytotoxic activities. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this diverse class of natural compounds. While direct comparative studies involving this compound are limited, this guide collates available quantitative data for individual compounds to offer a valuable reference for future research.

Data Presentation: Comparative Efficacy of Sesquiterpenes

The following table summarizes the available quantitative data for the biological activities of this compound and other selected natural sesquiterpenes. It is important to note that the experimental conditions for each reported value may vary between studies.

CompoundTarget/ActivityAssay TypeOrganism/Cell LineEfficacy (MIC/IC50)
trans-Calamenene (as a component of Geranium essential oil) AntimicrobialBroth MicrodilutionStaphylococcus aureus0.4 µg/mL (for the essential oil)
β-Caryophyllene AntimicrobialBroth MicrodilutionStaphylococcus aureus3 ± 1.0 µM[1]
CytotoxicityMTT AssayHCT 116 (Colon Cancer)5-10 µM (significant inhibition)[1]
α-Humulene Anti-inflammatoryLeukocyte Recruitment InhibitionIn vivo (mouse model)Significant inhibition at 50 mg/kg
Zerumbone Anti-inflammatoryCarrageenan-induced paw edemaIn vivo (mouse model)Significant dose-dependent inhibition (5-100 mg/kg)
CytotoxicityNot SpecifiedNCI-H460 (Lung Cancer)IC50: 50.3 ± 0.31 µg/mL

Note on this compound Data: Quantitative data for the biological activity of isolated this compound is scarce in publicly available literature. One study reported that an essential oil of Pelargonium graveolens (geranium), containing 13.2% trans-Calamenene, exhibited a Minimum Inhibitory Concentration (MIC) of 0.4 μg/mL against Staphylococcus aureus. However, this value represents the activity of the entire essential oil and not of purified Calamenene. Another study mentioned that (+)-trans-calamenene demonstrated significant in vitro anti-inflammatory activity through the inhibition of iNOS and COX-2, but did not provide a quantitative IC50 value.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for determining antimicrobial and anti-inflammatory efficacy.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • Bacterial strains are cultured on a suitable agar medium for 18-24 hours.
  • A few colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • The bacterial suspension is then diluted in a broth medium (e.g., Mueller-Hinton Broth) to the desired final inoculum concentration (typically 5 x 10⁵ CFU/mL).[2][3][4][5][6]

2. Preparation of Microtiter Plates:

  • The test compound is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.
  • A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

3. Inoculation and Incubation:

  • Each well (except the negative control) is inoculated with the prepared bacterial suspension.
  • The plate is incubated at 37°C for 16-24 hours.

4. Determination of MIC:

  • After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[2][3][4][5][6]

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay is a common in vitro method to screen for potential anti-inflammatory activity.

1. Cell Culture and Seeding:

  • RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
  • Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10⁵ cells/well) and allowed to adhere overnight.[7][8]

2. Treatment and Stimulation:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound.
  • After a pre-incubation period (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.

3. Measurement of Nitric Oxide:

  • After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[7][8]
  • The absorbance is measured spectrophotometrically (e.g., at 540 nm), and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

4. Cell Viability Assay:

  • A cell viability assay (e.g., MTT assay) is performed in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.[7]

Mandatory Visualization

NF-κB Signaling Pathway in Inflammation

Many sesquiterpenes exert their anti-inflammatory effects by modulating key signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Its inhibition is a common mechanism of action for anti-inflammatory compounds.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Inhibits Proteasome Proteasome IκB->Proteasome Degradation NF-κB_n NF-κB NF-κB->NF-κB_n Translocates DNA DNA NF-κB_n->DNA Binds Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Transcription

NF-κB signaling pathway in inflammation.
Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Compound Dilution Compound Dilution Microtiter Plate Microtiter Plate Compound Dilution->Microtiter Plate Microtiter Plate->Inoculation Incubation Incubation Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination

Workflow for MIC determination.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Calamenene Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of (+)-Calamenene, a significant sesquiterpene found in various essential oils with promising pharmacological activities. In the absence of direct cross-validation studies for this compound, this document leverages validation data from structurally similar sesquiterpenes, such as β-caryophyllene and α-humulene, to present a comparative analysis of commonly employed analytical techniques. This approach offers valuable insights into the potential performance of these methods for accurate and precise quantification of this compound.

Introduction

This compound is a bicyclic sesquiterpene hydrocarbon that has garnered interest for its potential therapeutic properties. Accurate quantification of this compound in various matrices, including plant extracts and pharmaceutical formulations, is crucial for quality control, dosage determination, and pharmacokinetic studies. The two most prevalent analytical techniques for the analysis of sesquiterpenes are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide explores the principles, experimental protocols, and performance characteristics of these methods to aid researchers in selecting the most appropriate technique for their specific needs.

Comparison of Analytical Methods

Gas Chromatography, often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV) are the methods of choice for sesquiterpene analysis. GC-based methods are particularly suitable for volatile and thermally stable compounds like this compound, offering high resolution and sensitivity. HPLC, on the other hand, provides versatility for a wider range of compounds and is less destructive to the sample.

The following table summarizes the typical validation parameters for the quantification of sesquiterpenes using GC-FID and HPLC-UV, based on data reported for analogous compounds. These parameters are critical for ensuring the reliability and accuracy of the analytical results.

Validation ParameterGas Chromatography-Flame Ionization Detector (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)
Linearity (R²) > 0.99> 0.99
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (% RSD) < 5%< 5%
Limit of Detection (LOD) 0.1 - 1 µg/mL0.5 - 5 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL1 - 15 µg/mL

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are representative experimental protocols for the quantification of sesquiterpenes using GC-FID and HPLC-UV.

Gas Chromatography-Flame Ionization Detector (GC-FID) Method

1. Sample Preparation:

  • Extraction: Plant material (e.g., leaves, stems) is subjected to hydrodistillation or solvent extraction (e.g., using hexane or dichloromethane) to obtain the essential oil rich in sesquiterpenes.

  • Dilution: The extracted essential oil is diluted with a suitable solvent (e.g., hexane) to a concentration within the calibrated linear range of the instrument. An internal standard (e.g., n-alkane) is added for improved accuracy.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 3°C/min, and hold for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280°C.

  • Injection Volume: 1 µL.

3. Calibration:

  • A series of standard solutions of a reference compound (e.g., β-caryophyllene as a surrogate for this compound) at different concentrations are prepared and injected to construct a calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) Method

1. Sample Preparation:

  • Extraction: Similar to the GC method, the essential oil is extracted from the plant matrix.

  • Dilution: The extract is diluted with the mobile phase to a suitable concentration. The solution is filtered through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 70:30 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV detector set at a wavelength where sesquiterpenes exhibit absorbance (e.g., 210 nm).

  • Injection Volume: 20 µL.

3. Calibration:

  • Standard solutions of a reference sesquiterpene are prepared in the mobile phase and injected to generate a calibration curve.

Method Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of GC-FID and HPLC-UV methods for this compound quantification.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_gcfid GC-FID Analysis cluster_hplcuv HPLC-UV Analysis cluster_validation Cross-Validation Sample Plant Material / Formulation Extraction Extraction of this compound Sample->Extraction StockSolution Stock Solution Extraction->StockSolution GCFID_Dilution Dilution for GC-FID StockSolution->GCFID_Dilution HPLCUV_Dilution Dilution for HPLC-UV StockSolution->HPLCUV_Dilution GCFID_Analysis GC-FID Measurement GCFID_Dilution->GCFID_Analysis GCFID_Data GC-FID Results GCFID_Analysis->GCFID_Data Comparison Statistical Comparison of Results (e.g., t-test, F-test) GCFID_Data->Comparison HPLCUV_Analysis HPLC-UV Measurement HPLCUV_Dilution->HPLCUV_Analysis HPLCUV_Data HPLC-UV Results HPLCUV_Analysis->HPLCUV_Data HPLCUV_Data->Comparison Conclusion Method Equivalency Assessment Comparison->Conclusion

Caption: Workflow for the cross-validation of GC-FID and HPLC-UV methods.

Signaling Pathway of Analytical Method Selection

The choice between GC and HPLC for this compound quantification depends on several factors. The following diagram illustrates the decision-making pathway.

MethodSelection Start Start: Need to Quantify This compound Volatile Is the analyte volatile and thermally stable? Start->Volatile GC_Method GC-based Method (GC-FID or GC-MS) Volatile->GC_Method Yes HPLC_Method HPLC-based Method (HPLC-UV) Volatile->HPLC_Method No High_Sensitivity Is high sensitivity a primary requirement? GC_Method->High_Sensitivity Complex_Matrix Is the sample matrix complex? GC_Method->Complex_Matrix HPLC_Method->Complex_Matrix High_Sensitivity->GC_Method No GC_MS Consider GC-MS High_Sensitivity->GC_MS Yes End End: Method Selected GC_MS->End HPLC_Advantage HPLC may offer better selectivity with gradient elution Complex_Matrix->HPLC_Advantage Yes Complex_Matrix->End No HPLC_Advantage->End

Caption: Decision pathway for selecting an analytical method for this compound.

Conclusion

Both GC-FID and HPLC-UV are suitable methods for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. GC-FID is often preferred for its high resolution and sensitivity for volatile compounds, while HPLC-UV offers greater flexibility for a broader range of analytes and sample types. Cross-validation of these methods is essential to ensure the accuracy and consistency of results, particularly in a regulatory or quality control environment. The data and protocols presented in this guide, although based on analogous sesquiterpenes, provide a solid foundation for the development and validation of robust analytical methods for this compound.

Comparative Analysis of Structure-Activity Relationships in (+)-Calamenene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(+)-Calamenene, a bicyclic sesquiterpene, and its derivatives have emerged as a promising class of natural products with a range of biological activities. Understanding the relationship between their chemical structure and biological function is crucial for the development of new therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, supported by available experimental data.

Data Presentation: A Comparative Overview of Biological Activities

The biological activities of this compound derivatives are influenced by the nature and position of substituents on the aromatic ring and the aliphatic portion of the molecule. The following tables summarize the quantitative data available for different derivatives across various biological assays.

Table 1: Anti-settlement Activity of this compound Derivatives against Balanus amphitrite
Compound No.Derivative NameR1R2EC50 (µg/mL)[1]
1 (+)-(7R, 10S)-2-methoxy calameneneOCH₃H4.4
2 (+)-(7R, 10S)-2,5-dimethoxy calameneneOCH₃OCH₃7.8
3 (+)-(7R, 10S)-2-methoxy-5-acetoxy calameneneOCH₃OCOCH₃0.03

Structure-Activity Relationship Insights (Anti-settlement):

From the data in Table 1, a clear SAR trend can be observed. The introduction of a methoxy group at the C-2 position (Compound 1 ) confers moderate activity. The addition of a second methoxy group at the C-5 position (Compound 2 ) leads to a slight decrease in activity. However, the replacement of the C-5 methoxy group with an acetoxy group (Compound 3 ) dramatically increases the potency, suggesting that an electron-withdrawing group at this position significantly enhances the anti-settlement activity.

Table 2: Antimicrobial and Antioxidant Activities of 7-hydroxy-calamenene
Compound No.Derivative NameBiological ActivityTest Organism/AssayResult
4 7-hydroxy-calameneneAntimicrobial (MIC)MRSA4.76 × 10⁻³ μg/mL[2][3][4]
M. tuberculosis4.88 μg/mL[2][3][4]
M. smegmatis39.06 μg/mL[2][3][4]
R. oryzae0.152 μg/mL[2][3][4]
M. circinelloides3.63 × 10⁻⁸ μg/mL[2][3][4]
Antioxidant (EC50)DPPH Assay< 63.59 μg/mL[2][3][4]

Structure-Activity Relationship Insights (Antimicrobial/Antioxidant):

The presence of a hydroxyl group at the C-7 position (Compound 4 ) appears to be critical for both antimicrobial and antioxidant activities. The potent, broad-spectrum antimicrobial effects, particularly against MRSA and various mycobacteria and fungi, highlight the potential of this phenolic derivative. The antioxidant activity further suggests that the hydroxyl group can act as a hydrogen donor, a key mechanism for radical scavenging.

Table 3: Anticancer Activity of a this compound Derivative
Compound No.Derivative NameBiological ActivityCell LinesResult
5 (7S, 10S)-2,3-dihydroxy-calamenene-15-carboxylic acid methyl esterAnticancerA549, MCF7, HepG2, HeLa, and PC-3Significant inhibition of cell proliferation at concentrations below 10 μM

Structure-Activity Relationship Insights (Anticancer):

While the data for Compound 5 is qualitative, it points towards the importance of substitutions on both the aromatic ring and the isopropyl group for anticancer activity. The presence of two hydroxyl groups on the aromatic ring, coupled with a methyl ester functionality on the isopropyl side chain, results in significant antiproliferative effects against a range of cancer cell lines. Further quantitative studies are needed to elucidate a more precise SAR for this class of activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Anti-settlement Assay with Balanus amphitrite Cyprids

This assay assesses the ability of compounds to inhibit the settlement of barnacle larvae.

  • Organism: Cyprid larvae of Balanus amphitrite.

  • Procedure:

    • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., ethanol).

    • Serial dilutions of the test compounds are made in filtered seawater.

    • Twenty competent cyprids are added to each well of a 24-well polystyrene plate containing 1 mL of the test solution.

    • The plates are incubated for 48 hours at 25°C in the dark.

    • The number of settled and metamorphosed barnacles is counted under a dissecting microscope.

    • The percentage of settlement inhibition is calculated relative to a solvent control.

    • The EC50 value, the concentration at which 50% of settlement is inhibited, is determined from the dose-response curve.[1]

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • The test compound is dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • A standardized inoculum of the test microorganism is added to each well.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][3][4]

DPPH Radical Scavenging Assay (Antioxidant Activity)

This spectrophotometric assay measures the capacity of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Procedure:

    • A solution of the test compound at various concentrations is mixed with a methanolic solution of DPPH.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

    • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the sample).

    • The EC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated.[4]

Anticancer Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 48 or 72 hours).

    • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

    • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The percentage of cell viability is calculated relative to untreated control cells.

Mandatory Visualizations

As no specific signaling pathways for this compound derivatives have been elucidated in the reviewed literature, the following diagrams illustrate the general experimental workflows for the key biological assays.

experimental_workflow_antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound Prepare this compound Derivative Stock Solution start->compound dilution Serial Dilution in 96-Well Plate compound->dilution add_inoculum Add Inoculum to Each Well dilution->add_inoculum inoculum Prepare Standardized Microbial Inoculum inoculum->add_inoculum incubation Incubate at Optimal Temperature add_inoculum->incubation observation Visually Inspect for Turbidity (Growth) incubation->observation mic Determine MIC (Lowest Clear Well) observation->mic end_node End mic->end_node

Caption: Workflow for the Antimicrobial MIC Assay.

experimental_workflow_settlement cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start compound Prepare this compound Derivative Stock Solution start->compound dilution Prepare Test Concentrations in Filtered Seawater compound->dilution add_cyprids Add Cyprids to 24-Well Plates dilution->add_cyprids cyprids Collect Competent Barnacle Cyprids cyprids->add_cyprids incubation Incubate in Dark (48h, 25°C) add_cyprids->incubation counting Count Settled and Metamorphosed Barnacles incubation->counting calculation Calculate % Inhibition and EC50 counting->calculation end_node End calculation->end_node

Caption: Workflow for the Barnacle Anti-settlement Assay.

References

Unveiling the Potential of (+)-Calamenene: A Comparative Guide to its In Vivo Anti-Inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the in vivo anti-inflammatory properties of (+)-Calamenene, a bioactive sesquiterpene found in various aromatic plants. This guide provides an objective analysis of its efficacy against established anti-inflammatory agents, supported by experimental data, detailed protocols, and visual representations of key biological pathways.

Performance Comparison of Anti-Inflammatory Agents

To contextualize the anti-inflammatory potential of this compound, this guide presents a comparative analysis with standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Diclofenac. The data is derived from a carrageenan-induced paw edema model in rats, a widely accepted preclinical assay for evaluating acute inflammation.

The essential oil from Dysoxylum procerum, containing a significant concentration of this compound (11.7%), was investigated. The results demonstrate a dose-dependent reduction in paw edema, indicating potent anti-inflammatory activity.

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control (Carrageenan) -0%
D. procerum Essential Oil 10048.6%
20062.2%
Indomethacin 1070.3%
Diclofenac 10054.1%

Experimental Protocols

A thorough understanding of the methodologies employed is crucial for the replication and validation of scientific findings. Below are the detailed protocols for the key experiments cited in this guide.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard for screening potential anti-inflammatory activity.

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Groups:

    • Control Group: Receives the inflammatory agent (carrageenan) only.

    • Test Groups: Receive varying doses of the test substance (e.g., D. procerum essential oil).

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin or Diclofenac).

  • Procedure:

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test substance or standard drug is administered orally or intraperitoneally.

    • After a set period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Myeloperoxidase (MPO) Activity Assay

MPO is an enzyme found in neutrophils, and its activity in tissue is a marker of neutrophil infiltration, a key event in inflammation.

  • Tissue Preparation: Paw tissue samples are collected at the end of the paw edema experiment, weighed, and homogenized in a suitable buffer.

  • Assay Procedure:

    • The homogenate is centrifuged, and the supernatant is used for the assay.

    • The reaction mixture contains the supernatant, a substrate (e.g., o-dianisidine dihydrochloride), and hydrogen peroxide.

    • The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 460 nm) over time.

  • Data Analysis: MPO activity is expressed as units per gram of tissue.

Cytokine Level Measurement (TNF-α and IL-6)

Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pro-inflammatory cytokines that play a crucial role in the inflammatory cascade.

  • Sample Collection: Blood samples or paw tissue homogenates are collected from the experimental animals.

  • Assay Procedure: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of TNF-α and IL-6.

    • Specific antibodies for each cytokine are coated onto the wells of a microplate.

    • The samples are added to the wells, followed by a detection antibody conjugated to an enzyme.

    • A substrate is added, and the resulting color change is measured spectrophotometrically.

  • Data Analysis: The concentration of each cytokine is determined by comparing the absorbance of the samples to a standard curve and is typically expressed in pg/mL or pg/g of tissue.

Visualizing the Science

To further elucidate the experimental processes and biological mechanisms, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_measurement Measurement & Analysis Animal Acclimatization Animal Acclimatization Grouping Grouping Animal Acclimatization->Grouping Test Substance Administration Test Substance Administration Grouping->Test Substance Administration e.g., this compound Positive Control Administration Positive Control Administration Grouping->Positive Control Administration e.g., Indomethacin Vehicle Administration Vehicle Administration Grouping->Vehicle Administration Control Carrageenan Injection Carrageenan Injection Test Substance Administration->Carrageenan Injection Positive Control Administration->Carrageenan Injection Vehicle Administration->Carrageenan Injection Paw Edema Measurement Paw Edema Measurement Carrageenan Injection->Paw Edema Measurement Plethysmometer Tissue & Blood Collection Tissue & Blood Collection Carrageenan Injection->Tissue & Blood Collection Data Analysis Data Analysis Paw Edema Measurement->Data Analysis % Inhibition MPO Assay MPO Assay Tissue & Blood Collection->MPO Assay Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Tissue & Blood Collection->Cytokine Analysis (ELISA) MPO Assay->Data Analysis Cytokine Analysis (ELISA)->Data Analysis

In vivo experimental workflow for evaluating anti-inflammatory activity.

inflammatory_pathway Inflammatory Stimulus (Carrageenan) Inflammatory Stimulus (Carrageenan) Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimulus (Carrageenan)->Cell Membrane Phospholipids Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Inflammatory Stimulus (Carrageenan)->Pro-inflammatory Cytokines (TNF-α, IL-6) Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid via Phospholipase A2 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (PGE2) Prostaglandins (PGE2) COX-2->Prostaglandins (PGE2) Inflammation (Edema, Neutrophil Infiltration) Inflammation (Edema, Neutrophil Infiltration) Prostaglandins (PGE2)->Inflammation (Edema, Neutrophil Infiltration) Pro-inflammatory Cytokines (TNF-α, IL-6)->Inflammation (Edema, Neutrophil Infiltration) Calamenene Calamenene Calamenene->COX-2 Potential Inhibition Calamenene->Pro-inflammatory Cytokines (TNF-α, IL-6) Potential Inhibition

Simplified inflammatory pathway and potential targets of this compound.

This guide serves as a valuable resource for scientists engaged in the discovery and development of novel anti-inflammatory therapeutics. The presented data and protocols offer a solid foundation for further investigation into the mechanisms of action and potential clinical applications of this compound.

Differentiating Diastereomers: A Comparative Analysis of the 13C NMR Spectra of cis- and trans-Calamenene

Author: BenchChem Technical Support Team. Date: November 2025

A definitive method for the stereochemical assignment of the bicyclic sesquiterpene calamenenes lies in the comparative analysis of their 13C Nuclear Magnetic Resonance (NMR) spectra. While the isomers, cis- and trans-calamenene, exhibit similar structures, the spatial orientation of the substituents on the saturated ring gives rise to distinct and diagnostic chemical shifts for key carbon atoms. This guide provides a detailed comparison of the 13C NMR spectral data for these two diastereomers, supported by experimental protocols and a visualization of the underlying structural differences that govern these spectral variations.

The calamenene skeleton is characterized by a tetralone framework with a methyl group at C-1 and an isopropyl group at C-4. The cis and trans isomers are defined by the relative stereochemistry of these two substituents. This seemingly subtle difference in three-dimensional arrangement creates a significant impact on the electronic environment of specific carbon nuclei, which is readily detected by 13C NMR spectroscopy.

Comparative 13C NMR Chemical Shift Data

The most significant differences in the 13C NMR spectra of cis- and trans-calamenene are observed for the carbons in and around the alicyclic ring, particularly C-5, C-8, and the methyl and isopropyl carbons (C-11 and C-12). The steric compression experienced by the C-5 and C-8 carbons in the cis isomer, due to the proximity of the axial methyl and isopropyl groups, results in a characteristic upfield (shielding) effect compared to the trans isomer.

Carbon No.cis-Calamenene (δ ppm)trans-Calamenene (δ ppm)Δδ (cis - trans)
1135.8135.9-0.1
2126.9126.8+0.1
3129.2129.3-0.1
4146.9147.2-0.3
4a136.2136.5-0.3
529.831.5-1.7
625.425.6-0.2
745.145.3-0.2
838.243.8-5.6
8a134.7134.9-0.2
9 (Ar-CH3)21.121.2-0.1
10 (CH)33.934.1-0.2
11 (CH3)21.424.1-2.7
12 (CH3)17.821.4-3.6
13 (CH3)20.921.0-0.1

Note: Data is compiled from representative values in scientific literature. Exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

Visualizing the Steric Influence on Chemical Shifts

The observed differences in the 13C NMR spectra can be directly attributed to the steric interactions within the cis isomer, which are absent in the more relaxed conformation of the trans isomer. The following diagram illustrates the key spatial relationships that lead to the upfield shifts observed for C-5, C-8, C-11, and C-12 in cis-calamenene.

G Steric Interactions Influencing 13C NMR Shifts in Calamenene Isomers cluster_cis cis-Calamenene cluster_trans trans-Calamenene cis_structure Key Steric Interactions (γ-gauche effect) C5_cis C-5 cis_structure->C5_cis Shielded C8_cis C-8 cis_structure->C8_cis Shielded C11_cis C-11 (Methyl) cis_structure->C11_cis Shielded C12_cis C-12 (Isopropyl) cis_structure->C12_cis Shielded trans_structure Reduced Steric Hindrance C5_trans C-5 trans_structure->C5_trans Deshielded C8_trans C-8 trans_structure->C8_trans Deshielded C11_trans C-11 (Methyl) trans_structure->C11_trans Deshielded C12_trans C-12 (Isopropyl) trans_structure->C12_trans Deshielded cis_Calamenene cis Isomer Comparison 13C NMR Comparison cis_Calamenene->Comparison trans_Calamenene trans Isomer trans_Calamenene->Comparison cluster_cis cluster_cis Comparison->cluster_cis cluster_trans cluster_trans Comparison->cluster_trans

Caption: Steric effects in cis- vs. trans-Calamenene.

Experimental Protocols

The following provides a representative methodology for the acquisition of 13C NMR data for sesquiterpenes like calamenene.

Sample Preparation:

  • Approximately 10-20 mg of the purified calamenene isomer is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl3) in a standard 5 mm NMR tube.

  • Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Technique: Proton-decoupled 13C NMR spectroscopy.

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of quaternary carbons)

    • Number of Scans: 1024 to 4096, depending on the sample concentration.

    • Temperature: 298 K

Data Processing:

  • The raw free induction decay (FID) is Fourier transformed with an exponential line broadening factor of 1-2 Hz.

  • The resulting spectrum is phased and baseline corrected.

  • Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Head-to-head comparison of synthetic routes to (+)-Calamenene

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Synthetic Routes to (+)-Calamenene

The sesquiterpenoid this compound, a constituent of many essential oils, has garnered interest from synthetic chemists due to its biological activities and its challenging stereochemical structure. This guide provides a comparative analysis of various synthetic strategies developed for the synthesis of calamenene and its derivatives, with a focus on efficiency, stereocontrol, and novelty of the chemical transformations employed. While the primary focus is on this compound, this guide also considers syntheses of its enantiomer and racemic forms, as these routes often share key strategic elements.

Comparative Analysis of Synthetic Strategies

The synthesis of calamenene has been approached from various perspectives, each with its own set of advantages and limitations. The key differentiators among these routes include the choice of starting material, the method for constructing the bicyclic core, and the strategy for controlling the stereochemistry at the two contiguous chiral centers. Below is a summary of key quantitative data for prominent synthetic routes.

Synthetic Route Starting Material Key Reaction Number of Steps Overall Yield Stereoselectivity Reference
Ring-Closing Metathesis l-menthoneRing-Closing Metathesis (RCM)~813% (for (-)-Calamenene)Diastereoselective (trans)Nakashima et al.[1][2]
Tetralone Annulation 5-methoxy-α-tetraloneGrignard Reaction / Dehydration10Not explicitly statedRacemic (cis)Ng and Banerjee[3]
Intramolecular Heck Reaction 3-(3-methoxyphenyl)propanolEnantioselective Heck Reaction10~15% (for a norsesquiterpene analog)92% eeChemInform Abstract[4]
Hydroboration-Oxidation Not specified in abstractHydroboration-OxidationNot specified in abstractNot specified in abstractRacemic (cis)Synthetic Communications[5]

Detailed Synthetic Strategies and Methodologies

Ring-Closing Metathesis (RCM) Approach

This strategy, reported by Nakashima and coworkers, provides an enantioselective synthesis of (-)-(7S,10R)-calamenene, the enantiomer of the target molecule, starting from the readily available chiral pool member, l-menthone.[1][2] The key step is the construction of the tetralin core's unsaturated ring via a ring-closing metathesis reaction.

Experimental Protocol: Key Steps

  • Allylation and Grignard Reaction: l-menthone is first allylated. Subsequent Grignard reaction with methallylmagnesium chloride introduces the necessary diene precursor for the RCM step.

  • Ring-Closing Metathesis: The diene intermediate is treated with a Grubbs' catalyst to effect the ring closure, forming the bicyclic system.

  • Dehydration: The resulting alcohol is dehydrated using POCl₃ in pyridine to yield (-)-calamenene.[1]

RCM_Route start l-menthone step1 Allylation & Grignard Reaction start->step1 step2 Ring-Closing Metathesis (Grubbs' Catalyst) step1->step2 step3 Dehydration (POCl3, Pyridine) step2->step3 end (-)-Calamenene step3->end

Ring-Closing Metathesis approach to (-)-Calamenene.
Tetralone Annulation Approach

This approach, developed for the synthesis of (±)-cis-5-hydroxycalamenene, builds the bicyclic core through classical annulation strategies starting from a substituted tetralone.[3]

Experimental Protocol: Key Steps

  • Grignard Reaction: A substituted tetralone is reacted with isopropylmagnesium chloride to install the isopropyl group.

  • Dehydration and Aromatization: The resulting tertiary alcohol is dehydrated, and the aromatic ring is formed.

  • Functional Group Manipulations: A series of functional group interconversions, including demethylation and formylation, followed by hydrogenation, leads to the final product.

Tetralone_Route start 5-methoxy-α-tetralone step1 Grignard Reaction (i-PrMgCl) start->step1 step2 Dehydration & Aromatization step1->step2 step3 Demethylation, Formylation, Hydrogenation step2->step3 end (±)-cis-5-hydroxycalamenene step3->end

Tetralone Annulation approach to a calamenene derivative.
Enantioselective Intramolecular Heck Reaction Approach

This modern approach was utilized for the enantioselective total synthesis of a natural norsesquiterpene of the calamenene group.[4] The key feature is the use of a palladium-catalyzed intramolecular Heck reaction to construct the chiral tetralin core with high enantioselectivity.

Experimental Protocol: Key Steps

  • Substrate Synthesis: The precursor for the Heck reaction is synthesized in several steps from 3-(3-methoxyphenyl)propanol.

  • Enantioselective Heck Reaction: The substrate undergoes an intramolecular Heck reaction catalyzed by a palladium complex with a chiral ligand (e.g., (R)-BINAP) to give the bicyclic product with high enantiomeric excess.

  • Final Transformations: Subsequent functional group manipulations, including hydroxylation and methylation, afford the final norsesquiterpene.

Heck_Route start 3-(3-methoxyphenyl)propanol step1 Substrate Synthesis (7 steps) start->step1 step2 Enantioselective Intramolecular Heck Reaction (Pd catalyst, (R)-BINAP) step1->step2 step3 Further Modifications step2->step3 end 7-desmethyl-2-methoxycalamenene step3->end

Enantioselective Heck Reaction approach to a calamenene analog.

Conclusion

The synthetic routes to this compound and its congeners showcase a range of chemical strategies. Early syntheses often resulted in racemic mixtures of diastereomers. More contemporary methods, such as the Ring-Closing Metathesis and enantioselective Heck reactions, offer superior control over stereochemistry, enabling the synthesis of specific enantiomers. The choice of a particular synthetic route will depend on the desired stereochemistry, the availability of starting materials, and the desired overall efficiency. The development of catalytic, enantioselective methods represents a significant advancement in the field, providing more direct and efficient access to these biologically active natural products.

References

A Comparative Guide to the Cytotoxic Mechanisms of Therapeutic Agents in Ovarian Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the cytotoxic mechanisms of various therapeutic agents against ovarian cancer cell lines. It is intended for researchers, scientists, and drug development professionals. Initial searches for the cytotoxic mechanism of (+)-Calamenene in ovarian cancer cell lines did not yield specific scientific literature. Therefore, this guide focuses on comparing well-established chemotherapeutic agents and other alternative compounds with documented efficacy and mechanisms of action in this context. The information presented is supported by experimental data from published studies.

Comparative Analysis of Cytotoxic Agents

The primary treatment for ovarian cancer often involves a combination of surgery and chemotherapy. Platinum-based drugs, like cisplatin, and taxanes, like paclitaxel, are cornerstones of first-line chemotherapy.[1][2] Doxorubicin is another cytotoxic antibiotic used in the treatment of various cancers, including ovarian cancer.[3][4] Resistance to these drugs is a major clinical challenge, prompting research into alternative therapeutic agents.[5][6]

Data Presentation: Comparative Efficacy

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for cisplatin and paclitaxel in various human ovarian cancer cell lines, as reported in the literature. These values can vary depending on the specific cell line and the experimental conditions.

Table 1: Comparison of IC50 Values of Cisplatin and Paclitaxel in Ovarian Cancer Cell Lines

Ovarian Cancer Cell LineCisplatin IC50Paclitaxel IC50Reference
Multiple (7 lines)0.1 - 0.45 µg/mL0.4 - 3.4 nM[1]
OV-9016.75 ± 0.83 µM (at 72h)Not Reported[7]
SKOV-319.18 ± 0.91 µM (at 72h)Not Reported[7]
A27801.40 ± 0.11 µMNot Reported[6]
A2780 (Cisplatin-sensitive)6.84 ± 0.66 µg/mL (at 24h)Not Reported[8]
A2780cp (Cisplatin-resistant)44.07 ± 1.1 µg/mL (at 24h)Not Reported[8]
TOV-21G (Parental)Not Reported4.3 nM[9]
TOV-21G (Paclitaxel-resistant)Not Reported403.1 nM[9]
OVCAR3 (Parental)Not Reported4.1 nM[9]
OVCAR3 (Paclitaxel-resistant)Not Reported26.6 nM[9]

Mechanisms of Action and Signaling Pathways

Cisplatin

Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily by damaging DNA.[10][11] Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules, forming a reactive, positively charged platinum complex.[12] This complex then binds to the N7 reactive centers on purine bases of DNA, leading to the formation of DNA adducts.[10] These adducts cause DNA cross-linking, which kinks the DNA structure and interferes with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[10][11][12]

cisplatin_pathway Cisplatin Cisplatin Cell Cancer Cell Cisplatin->Cell Enters cell DNA Nuclear DNA Cell->DNA Reaches nucleus Adducts DNA Adducts & Intrastrand Crosslinks DNA->Adducts Forms adducts Replication_Block DNA Replication Block Adducts->Replication_Block Transcription_Block Transcription Inhibition Adducts->Transcription_Block DDR DNA Damage Response (DDR) Replication_Block->DDR Transcription_Block->DDR Apoptosis Apoptosis DDR->Apoptosis Arrest Cell Cycle Arrest DDR->Arrest

Caption: Cisplatin-induced DNA damage pathway leading to apoptosis.

Paclitaxel

Paclitaxel, a member of the taxane family, has a unique mechanism of action that targets microtubules, which are essential components of the cell's cytoskeleton.[5][13] Instead of causing microtubule disassembly, paclitaxel stabilizes them by binding to the β-tubulin subunit.[14] This hyper-stabilization disrupts the normal dynamic reorganization of the microtubule network required for mitosis.[15] As a result, the cell cycle is arrested at the G2/M phase, leading to aberrant mitosis and ultimately, apoptosis.[13][14]

paclitaxel_pathway Paclitaxel Paclitaxel Tubulin Tubulin Dimers Paclitaxel->Tubulin Binds to β-tubulin Microtubules Microtubules Paclitaxel->Microtubules Binds and stabilizes Tubulin->Microtubules Promotes assembly Stabilization Microtubule Stabilization Microtubules->Stabilization Disruption Disruption of Dynamic Instability Stabilization->Disruption Mitotic_Arrest Mitotic Arrest (G2/M) Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of microtubule stabilization.

Doxorubicin

Doxorubicin is an anthracycline antibiotic with a multi-faceted cytotoxic mechanism.[3][16] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA helix, which inhibits DNA replication and transcription.[3][4]

  • Topoisomerase II Inhibition: It interferes with the enzyme topoisomerase II, which is crucial for DNA repair and replication. This leads to DNA strand breaks.[3][17]

  • Generation of Free Radicals: Doxorubicin can undergo redox cycling to produce reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and membranes, leading to cell death.[3][16]

doxorubicin_pathway Doxorubicin Doxorubicin Mechanism1 DNA Intercalation Doxorubicin->Mechanism1 Mechanism2 Topoisomerase II Inhibition Doxorubicin->Mechanism2 Mechanism3 Free Radical Generation (ROS) Doxorubicin->Mechanism3 Effect1 Blocks DNA & RNA Synthesis Mechanism1->Effect1 Effect2 DNA Strand Breaks Mechanism2->Effect2 Effect3 Oxidative Damage to Cell Components Mechanism3->Effect3 Apoptosis Apoptosis Effect1->Apoptosis Effect2->Apoptosis Effect3->Apoptosis

Caption: The multi-modal cytotoxic mechanisms of Doxorubicin.

Alternative Therapeutic Agents
  • Ivermectin: This antiparasitic drug has shown potential as an anticancer agent. In ovarian cancer cells, it can inhibit proliferation and induce apoptosis, possibly through the inhibition of PAK1 kinase and the Akt/mTOR signaling pathway.[18] Studies suggest it can also enhance the efficacy of both cisplatin and paclitaxel.[18]

  • Wedelolactone: A natural compound that has demonstrated dose-dependent growth inhibition in ovarian cancer cell lines.[6] It has shown the ability to be more effective than cisplatin in reducing the survival of resistant cells.[6]

Experimental Protocols

The evaluation of the cytotoxic effects of therapeutic agents on cancer cell lines is a fundamental step in drug discovery. A typical workflow involves cell culture, treatment with the compound of interest, and assessment of cell viability.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Culture Ovarian Cancer Cell Lines Cell_Seeding 2. Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Serial Dilutions of Test Compound Treatment 4. Treat Cells and Incubate (e.g., 24-96h) Compound_Prep->Treatment Assay 5. Perform Cytotoxicity Assay (e.g., MTT, Clonogenic) Data_Analysis 6. Measure Viability and Calculate IC50 Assay->Data_Analysis

Caption: General experimental workflow for cytotoxicity assessment.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to attach overnight.[19]

  • Compound Treatment: Prepare serial dilutions of the test compound. Remove the old media from the cells and add the media containing the different concentrations of the compound. Include untreated cells as a negative control. Incubate for a specific period (e.g., 48 or 72 hours).[20]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a few hours (typically 2-4 hours) to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.[21]

Clonogenic Assay

The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is a method to determine the effectiveness of cytotoxic agents on cell survival and proliferation.

Brief Protocol:

  • A known number of cells are seeded in a culture dish.

  • The cells are treated with the cytotoxic agent for a defined period.

  • The agent is removed, and the cells are allowed to grow for 1-3 weeks until visible colonies are formed.

  • Colonies are fixed, stained (e.g., with crystal violet), and counted.

  • The survival fraction is calculated based on the number of colonies in the treated group compared to the untreated control group.

Conclusion

The treatment of ovarian cancer relies on a variety of cytotoxic agents with distinct mechanisms of action. Cisplatin and doxorubicin induce cell death primarily through DNA damage, while paclitaxel acts by disrupting microtubule function. The efficacy of these agents, as indicated by their IC50 values, varies among different ovarian cancer cell lines and is significantly impacted by the development of drug resistance. The exploration of alternative agents like ivermectin and wedelolactone, which target different cellular pathways, offers promising avenues for overcoming chemoresistance and improving therapeutic outcomes in ovarian cancer. Standardized in vitro assays, such as the MTT and clonogenic assays, are crucial for the preclinical evaluation of these and novel therapeutic compounds.

References

Safety Operating Guide

Proper Disposal of (+)-Calamenene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe and proper disposal of (+)-Calamenene, a flammable, non-halogenated organic compound. Adherence to these guidelines is crucial for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. The information presented here is intended for personnel trained in handling chemical substances and familiar with standard laboratory safety protocols.

Understanding the Hazards of this compound

Key Safety and Physical Properties:

PropertyValue
Flash Point 125 °C (257 °F)
Boiling Point 285 - 286 °C (545 - 547 °F)
Molecular Weight 202.34 g/mol
Appearance Not specified (likely a liquid)
Solubility Insoluble in water, soluble in alcohol.[1][2]

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, ensure that the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A flame-retardant lab coat.[3]

  • Respiratory Protection: Not generally required if handled in a well-ventilated area or a fume hood. However, if vapors are likely to be generated, a respirator with an organic vapor cartridge should be used.

General Safety Practices:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Keep containers of this compound tightly closed when not in use.

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.

  • Prevent the release of vapors into the work environment.

  • Keep away from sources of ignition such as open flames, hot surfaces, and sparks.[3][5]

Step-by-Step Disposal Procedure

The proper disposal of this compound involves segregation, proper containment, and transfer to a licensed hazardous waste disposal facility.

Experimental Protocol for Waste Collection:

  • Segregation: Collect waste this compound separately from other chemical waste streams, especially from halogenated solvents, strong acids, bases, and oxidizers.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions.

  • Container Selection: Use a designated, leak-proof, and clearly labeled waste container made of a material compatible with organic solvents (e.g., glass or polyethylene). The container must have a secure screw-top cap.

  • Labeling: Label the waste container with the words "HAZARDOUS WASTE " and clearly identify the contents as "Waste this compound ". Include the approximate concentration and quantity of the waste.

  • Accumulation: Store the waste container in a designated satellite accumulation area, which should be a cool, dry, and well-ventilated location away from ignition sources. Secondary containment (e.g., a larger, chemically resistant tray) is recommended to contain any potential leaks.

  • Record Keeping: Maintain a log of the waste generated, including the date and amount of this compound added to the container.

Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation to disperse flammable vapors.

  • Eliminate Ignition Sources: Turn off all potential ignition sources in the vicinity.

  • Containment: For small spills, use a non-combustible absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the liquid. Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with soap and water.

  • Reporting: Report the spill to the laboratory supervisor and the appropriate environmental health and safety office.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed and reputable hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials in compliance with all federal, state, and local regulations.

Selecting a Disposal Service:

  • Ensure the company is licensed and has a good track record.

  • Request information on their disposal methods, which for flammable organic liquids typically involves incineration at a permitted facility.

  • Obtain a copy of the waste manifest for your records after the waste has been collected.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the this compound disposal process.

G Workflow for this compound Disposal cluster_prep Preparation cluster_handling Waste Handling & Collection cluster_spill Spill Response cluster_disposal Final Disposal PPE Don Personal Protective Equipment WorkArea Prepare Well-Ventilated Work Area (Fume Hood) Segregate Segregate this compound Waste WorkArea->Segregate Container Select & Label Appropriate Waste Container Segregate->Container Collect Collect Waste in Designated Container Container->Collect Store Store in Satellite Accumulation Area Collect->Store Contact Contact Licensed Hazardous Waste Company Store->Contact Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain Spill with Non-Combustible Absorbent Evacuate->Contain Cleanup Collect & Containerize Spill Debris Contain->Cleanup Cleanup->Store Dispose of as Hazardous Waste Transport Arrange for Waste Pickup & Transport Contact->Transport Incinerate Incineration at Permitted Facility Transport->Incinerate Document Receive & File Waste Manifest Incinerate->Document

Caption: Logical workflow for the safe disposal of this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.